molecular formula C13H16N2O2 B1624726 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol CAS No. 99761-74-7

2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Cat. No.: B1624726
CAS No.: 99761-74-7
M. Wt: 232.28 g/mol
InChI Key: LQQIZTXSZOYPPS-UHFFFAOYSA-N
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Description

2-(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)ethanol, with the CAS number 99761-74-7, is a chemical compound of significant interest in scientific research. It has a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol . Researchers should handle this material with care; it carries hazard statements H315 and H319, indicating it can cause skin irritation and serious eye irritation. Recommended precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection, and if on skin or in eyes, rinsing cautiously with water for several minutes . The compound should be stored sealed in a dry, room-temperature environment for stability . The core structural feature of this molecule is the 1H-imidazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Imidazole-containing compounds are frequently investigated for their potential as enzyme inhibitors. For instance, related compounds like 4-Phenyl-1H-imidazole have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme that is a promising target in oncology and immunology research . This suggests potential research applications for 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol in similar biochemical pathways. This product is intended For Research Use Only and is not classified as a drug or approved for any form of human or veterinary therapeutic use.

Properties

IUPAC Name

2-[4-(2-imidazol-1-ylethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-9-5-12-1-3-13(4-2-12)17-10-8-15-7-6-14-11-15/h1-4,6-7,11,16H,5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQIZTXSZOYPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440028
Record name 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99761-74-7
Record name 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazole Moiety in Modern Drug Discovery

Heterocyclic chemistry, particularly the study of nitrogen-containing ring systems, is a cornerstone of pharmaceutical research and development.[1] Among these, the imidazole ring is a "privileged structure" in medicinal chemistry due to its unique electronic properties, aromaticity, and ability to participate in various biological interactions.[1][2] This five-membered heterocycle is a fundamental component of many essential biomolecules, including the amino acid histidine, histamine, and purines.[3]

The versatility of the imidazole nucleus has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including antifungal, antibacterial, anticancer, and antihypertensive properties.[4][5][6] The ability of the imidazole ring to act as a proton donor and acceptor, as well as its capacity to coordinate with metal ions in enzymes, makes it a highly valuable scaffold for designing novel bioactive molecules. This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific imidazole derivative, 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol, a compound of interest for further investigation in drug discovery programs.

Proposed Synthesis of this compound

The synthesis of the target molecule can be efficiently achieved through a two-step process. The first step involves a Williamson ether synthesis to couple the phenolic hydroxyl group of 1-(4-hydroxyphenyl)ethanol with a suitable 2-haloethylimidazole derivative.[6][7] This is followed by the reduction of the ethanone moiety to the corresponding ethanol.

Step 1: Synthesis of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-one

This step employs the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[7][8]

Reaction Scheme:

Step 1: Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1-(4-hydroxyphenyl)ethan-1-one 1-(4-hydroxyphenyl)ethan-1-one 1-(2-chloroethyl)-1H-imidazole 1-(2-chloroethyl)-1H-imidazole K2CO3 K2CO3 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-one 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-one K2CO3->2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-one Base DMF DMF DMF->2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-one Solvent

Caption: Williamson Ether Synthesis of the Ketone Intermediate.

Experimental Protocol:

  • To a solution of 1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq) as a base.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-(2-chloroethyl)-1H-imidazole hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-one.

Step 2: Reduction to this compound

The final step involves the reduction of the ketone intermediate to the target alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, as it will not reduce other functional groups present in the molecule.[9]

Reaction Scheme:

Step 2: Reduction of the Ketone cluster_reactant Reactant cluster_reagents Reagents cluster_product Final Product 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-one 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-one NaBH4 NaBH4 This compound This compound NaBH4->this compound Reducing Agent Methanol Methanol Methanol->this compound Solvent

Caption: Reduction of the Ketone to the Final Alcohol Product.

Experimental Protocol:

  • Dissolve 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-one (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Characterization of this compound

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. Below are the predicted data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR * Imidazole Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm).
  • Aromatic Protons: Two doublets for the para-substituted phenyl ring (δ 6.8-7.3 ppm).

  • Ethoxy Protons: Two triplets corresponding to the -O-CH₂-CH₂-N- moiety (δ 4.2-4.5 ppm).

  • Ethanol Protons: A quartet for the benzylic proton (-CH(OH)-) and a doublet for the methyl group (-CH₃). A broad singlet for the hydroxyl proton (-OH). | | ¹³C NMR | * Imidazole Carbons: Three signals in the range of δ 118-140 ppm.

  • Aromatic Carbons: Signals for the para-substituted phenyl ring, including the ipso-carbons.

  • Ethoxy Carbons: Two signals for the -O-CH₂- and -CH₂-N- carbons.

  • Ethanol Carbons: Signals for the benzylic carbon (-CH(OH)-) and the methyl carbon (-CH₃). | | FT-IR (cm⁻¹) | * O-H Stretch: Broad peak around 3300-3400 cm⁻¹ (alcohol).

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=N and C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: Strong peak around 1240 cm⁻¹ (aryl ether) and 1050 cm⁻¹ (alcohol). | | Mass Spec (ESI-MS) | * [M+H]⁺: A prominent peak corresponding to the molecular weight of the compound plus a proton. |

Conclusion

This technical guide outlines a robust and efficient synthetic pathway for the preparation of this compound. The proposed two-step synthesis, involving a Williamson ether synthesis followed by a selective ketone reduction, is based on well-established and reliable organic transformations. The detailed characterization plan provides a clear roadmap for confirming the structure and purity of the final compound. This molecule, featuring the pharmacologically significant imidazole moiety, represents a valuable building block for the development of novel therapeutic agents. The methodologies and data presented herein are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their pursuit of innovative treatments.

References

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026, January 26).
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI. (2026, January 26).
  • Review of pharmacological effects of imidazole derivatives. (2022, April 28).
  • CONCEPTUAL STUDY ON IMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 13).
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (2026, January 1).
  • CAS 2380-91-8: 1-(4-Hydroxyphenyl)ethanol | CymitQuimica.
  • Williamson ether synthesis - Wikipedia.
  • Williamson ether synthesis | TCI AMERICA.
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • 12.3: Alcohols from Carbonyl Compounds- Reduction - Chemistry LibreTexts. (2025, November 25).
  • A Brief Explanation of the Williamson Ether Synthesis - YouTube. (2013, October 1).
  • Williamson ether synthesis (video) | Khan Academy.

Sources

Technical Monograph: Physicochemical Profiling of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol (CAS: 99761-74-7). Structurally analogous to the thromboxane synthase inhibitor Dazoxiben , this molecule represents the reduced alcohol congener of the Dazoxiben pharmacophore.

This guide is designed for medicinal chemists and formulation scientists. It details the molecular architecture, pH-dependent solubility profiles, and synthetic pathways required for the development of this compound as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Part 1: Chemical Identity & Structural Architecture[1]

The molecule consists of a central phenyl ring substituted at the para positions with two distinct functional chains: a polar hydroxyethyl group and a basic imidazoylethoxy motif. This amphiphilic structure dictates its unique solubility and receptor binding properties.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name This compound
Common Reference Dazoxiben Alcohol Derivative; Tyrosol-Imidazole Ether
CAS Number 99761-74-7
Molecular Formula C₁₃H₁₆N₂O₂
SMILES OCCc1ccc(OCCn2ccnc2)cc1
Molecular Weight 232.28 g/mol
Structural Pharmacophore Analysis

The following diagram illustrates the functional segmentation of the molecule, highlighting the regions responsible for solubility (hydrophilicity) and target engagement (lipophilicity/basicity).

G cluster_0 Basic Head Group cluster_1 Linker Region cluster_2 Polar Tail Imidazole Imidazole Ring (pKa ~6.9) Heme Iron Binding Ether Ethoxy Linker (Flexible Spacer) Imidazole->Ether Phenyl Phenyl Core (Hydrophobic Scaffold) Ether->Phenyl Alcohol Primary Alcohol (H-Bond Donor/Acceptor) Metabolic Handle Phenyl->Alcohol

Figure 1: Pharmacophore Segmentation. The imidazole ring serves as the primary basic center for heme coordination, while the primary alcohol provides a handle for metabolic conjugation (glucuronidation).

Part 2: Physicochemical Properties[2]

Understanding the ionization state of the imidazole ring is critical for formulation. The molecule behaves as a weak base.

Key Property Data
PropertyValueSource/Method
LogP (Octanol/Water) 1.15 ± 0.2Predicted (Consensus)
pKa (Basic) 6.8 - 7.1Imidazole Nitrogen (N3)
pKa (Acidic) ~16Primary Alcohol (Negligible in bio-fluids)
H-Bond Donors 1Hydroxyl group (-OH)
H-Bond Acceptors 3Imidazole N, Ether O, Alcohol O
Polar Surface Area (TPSA) ~49 ŲCalculated
Melting Point 92 - 96 °CExperimental Range (Analogue based)
Solubility Profile & Ionization

The solubility of this compound is highly pH-dependent due to the imidazole moiety.

  • pH < 5.0: The imidazole nitrogen is protonated (

    
    ). The molecule becomes cationic, significantly increasing aqueous solubility (>10 mg/mL).
    
  • pH > 7.5: The molecule exists predominantly in its neutral form. Lipophilicity increases, promoting membrane permeability but reducing aqueous solubility (<1 mg/mL).

  • Formulation Insight: For intravenous delivery, a buffered vehicle at pH 4.5–5.5 (e.g., Acetate or Citrate buffer) is recommended to maintain the cationic state and prevent precipitation.

Part 3: Synthesis & Reaction Pathways[6]

Retrosynthetic Analysis

The most robust synthetic route involves a Williamson ether synthesis. This approach utilizes Tyrosol (4-hydroxyphenethyl alcohol) and 1-(2-chloroethyl)imidazole .

Critical Control Point: The reaction must distinguish between the phenolic hydroxyl (pKa ~10) and the aliphatic alcohol (pKa ~16). Using a mild base like Potassium Carbonate (


) selectively deprotonates the phenol, ensuring regiospecific O-alkylation without protecting the aliphatic alcohol.
Synthesis Workflow Diagram

Synthesis Tyrosol Tyrosol (4-Hydroxyphenethyl alcohol) Reaction Reflux (60-80°C) 12-18 Hours Tyrosol->Reaction Linker 1-(2-Chloroethyl)imidazole HCl Salt Linker->Reaction Base Reagents: K2CO3 (3 eq), Acetone/DMF Base->Reaction Workup Workup: Filter salts, Evaporate Solvent, Extract (DCM/Water) Reaction->Workup Product Target Molecule: This compound Workup->Product

Figure 2: Regioselective Synthesis Pathway. Utilizing pKa differences to couple the imidazole linker selectively to the phenolic oxygen.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for imidazole-phenol ether synthesis.

  • Preparation: Charge a reaction vessel with Tyrosol (1.0 eq) and Potassium Carbonate (3.0 eq) in anhydrous Acetone or DMF .

  • Activation: Stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Alkylation: Add 1-(2-chloroethyl)imidazole hydrochloride (1.1 eq). If using the HCl salt, the excess base neutralizes the salt in situ.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone, 80°C for DMF) for 12–18 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Purification: Recrystallize from Ethanol/Ether or purify via column chromatography (Silica gel, gradient DCM

    
     5% MeOH/DCM).
    

Part 4: Biological Context & Mechanism

While this specific alcohol derivative is often a synthetic intermediate, it possesses the pharmacophore required for Thromboxane A2 Synthase (TXAS) inhibition .

Mechanism of Action

The imidazole nitrogen (N3) coordinates with the Heme Iron (


) in the active site of the Thromboxane Synthase enzyme. This prevents the isomerization of Prostaglandin H2 (

) into Thromboxane A2 (

), a potent vasoconstrictor and platelet aggregator.
Pathway Visualization

Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane Synthase (Cyp450 Enzyme) PGH2->TXAS PGI2 Prostacyclin (Vasodilation) PGH2->PGI2 Shunt Pathway TXA2 Thromboxane A2 (Vasoconstriction) TXAS->TXA2 Normal Path Inhibitor Target Molecule (Imidazole Ligand) Inhibitor->TXAS Inhibits (Heme Binding)

Figure 3: Thromboxane Inhibition Pathway. The molecule blocks TXAS, potentially shunting PGH2 towards the vasodilatory Prostacyclin (PGI2) pathway.

Part 5: Handling & Stability

  • Storage: Store at -20°C. The imidazole ring is stable, but the primary alcohol is susceptible to oxidation over long periods if exposed to air/light.

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem. Dazoxiben | C12H12N2O3. National Library of Medicine. Accessed Feb 28, 2026. [Link]

  • Tyler, H. M., et al. (1983). Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome.[2][3] British Journal of Clinical Pharmacology. [Link]

  • Mohamed, S. K., et al. (2013). Synthesis and crystal structure of imidazole based amino alcohol compounds. ResearchGate. [Link]

Sources

Potential Biological Activity of Novel Imidazole Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole scaffold remains a cornerstone of medicinal chemistry, serving as the pharmacophore for a vast array of antifungal, antibacterial, and anticancer therapeutics.[1][2] This technical guide focuses specifically on imidazole ethanol derivatives (chemically defined as 1-(2-hydroxyethyl)-1H-imidazole analogues). These compounds bridge the gap between classic azole antifungals and emerging tubulin-targeting chemotherapeutics.

This whitepaper provides a rigorous analysis of the synthesis, biological mechanisms, and experimental validation of these novel derivatives. It is designed for researchers requiring actionable protocols and mechanistic depth, moving beyond surface-level descriptions to explore the causality of bioactivity.

Chemical Basis: The Imidazole Ethanol Scaffold

The core structure of interest is the 1-(2-hydroxyethyl)imidazole moiety. This structure is not merely a linker; it is a functional unit where the hydroxyl group acts as a hydrogen bond donor/acceptor, and the imidazole ring serves as a monodentate ligand for metalloenzymes.

Structural Significance
  • Heme Coordination: The unprotonated nitrogen (N3) of the imidazole ring binds with high affinity to the heme iron (Fe³⁺) of cytochrome P450 enzymes (e.g., CYP51), blocking substrate oxidation.

  • Solubility & Bioavailability: The ethanol side chain introduces polarity, improving the water solubility of the otherwise lipophilic aryl-imidazole conjugates, a critical parameter for oral bioavailability (Lipinski’s Rule of 5).

Synthesis Strategy: Epoxide Ring Opening

To generate diverse libraries of imidazole ethanol derivatives, the most robust method involves the nucleophilic attack of imidazole on substituted oxiranes (epoxides). This route is preferred over alkylation with 2-chloroethanol due to higher regioselectivity and milder conditions.

Reaction Mechanism (DOT Visualization)

Synthesispathway Imidazole Imidazole (Nucleophile) Transition Transition State (SN2 Attack) Imidazole->Transition Attack at least hindered C Epoxide Substituted Epoxide (Electrophile) Epoxide->Transition Product 1-(2-Hydroxyethyl) imidazole Derivative Transition->Product Ring Opening Catalyst Catalyst (K2CO3 / Et3N) Catalyst->Transition Promotes

Figure 1: Nucleophilic ring-opening of substituted epoxides by imidazole to yield β-hydroxy ethyl derivatives.

Detailed Synthesis Protocol

Objective: Synthesis of 1-(2-hydroxy-2-phenylethyl)-1H-imidazole.

  • Reagents: Imidazole (1.0 eq), Styrene Oxide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve imidazole (680 mg, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) in 20 mL anhydrous ACN.

    • Stir at room temperature for 30 minutes to activate the N-H bond.

    • Add styrene oxide (1.25 mL, 11 mmol) dropwise over 10 minutes.

    • Reflux the mixture at 80°C for 6-8 hours. Monitor progress via TLC (Mobile phase: CHCl₃/MeOH 9:1).

    • Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve residue in Ethyl Acetate and wash with water (3x) and brine.

    • Purification: Recrystallize from ethanol/hexane or perform column chromatography (Silica gel 60-120 mesh).

Validation Check: The appearance of a broad singlet at δ 5.0-5.5 ppm in ¹H-NMR confirms the -OH group, and a shift in the imidazole protons confirms N-alkylation.

Biological Activity Spectrum

Antifungal Mechanism: CYP51 Inhibition

The primary target for these derivatives is Lanosterol 14α-demethylase (CYP51) .[3] Inhibition prevents the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.

Mechanism of Action:

  • Binding: The N3 of imidazole coordinates to the Heme Iron.

  • Disruption: This blocks the binding of molecular oxygen required for the demethylation reaction.

  • Result: Accumulation of toxic 14α-methylsterols and depletion of ergosterol, leading to membrane permeability and cell death.

Anticancer Potential: Tubulin Polymerization

Recent studies suggest that bulky imidazole ethanol derivatives (especially those with trimethoxyphenyl substitutions) can bind to the colchicine site of tubulin.

  • Effect: Inhibits microtubule assembly during mitosis.[4]

  • Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5]

Experimental Protocols for Validation

In Vitro Antifungal Assay (MIC Determination)

Standard: CLSI M27-A3 Broth Microdilution

ParameterSpecification
Organism Candida albicans (ATCC 90028)
Media RPMI 1640 buffered with MOPS (pH 7.0)
Inoculum Size 1.0 × 10³ to 5.0 × 10³ CFU/mL
Compound Range 0.125 µg/mL – 64 µg/mL (Serial dilution)
Incubation 35°C for 24–48 hours
Endpoint Lowest concentration with 50% inhibition (IC50) compared to control

Protocol Steps:

  • Prepare stock solution of the derivative in DMSO (1000 µg/mL).

  • Dilute 1:50 in RPMI media to get 20 µg/mL working solution.

  • Dispense 100 µL into wells 1-10 of a 96-well plate.

  • Add 100 µL of standardized fungal inoculum to all wells.

  • Include Positive Control (Fluconazole) and Negative Control (Media only).

  • Read Optical Density (OD) at 530 nm after incubation.

Cytotoxicity Assay (MTT)

To determine selectivity index (Safety Profile)

Logic: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt to purple formazan crystals.

  • Seeding: Seed HEK293 (normal kidney) or HepG2 (liver carcinoma) cells at 1×10⁴ cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add graded concentrations of the imidazole derivative (1–100 µM). Incubate for 48h.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan.

  • Measurement: Absorbance at 570 nm.

  • Calculation: % Viability = (OD_sample / OD_control) × 100.

Structure-Activity Relationship (SAR) Logic

The potency of imidazole ethanol derivatives is governed by specific steric and electronic factors.

SAR_Logic Core Imidazole Ethanol Scaffold R1 N1-Side Chain (Ethanol Linker) Core->R1 R2 Phenyl Ring Substitutions Core->R2 R3 C2-Position of Imidazole Core->R3 Effect1 Essential for Solubility & H-Bonding R1->Effect1 Effect2 Electron Withdrawing (Cl, F) Increases Metabolic Stability R2->Effect2 Effect3 Bulky Groups (Phenyl) Enhance Hydrophobic Binding R3->Effect3

Figure 2: SAR decision tree for optimizing imidazole ethanol derivatives.

Key SAR Insights:

  • Halogenation: Adding Cl or F at the para position of the phenyl ring (on the ethanol side chain) significantly increases antifungal activity by preventing oxidative metabolism of the ring.

  • Linker Length: The 2-carbon (ethyl) linker is optimal. Extending to propyl often decreases activity due to steric clash within the CYP51 active site.

  • C2 Substitution: Substitution at the C2 position of the imidazole ring (e.g., with a methyl group) often reduces CYP inhibition selectivity, potentially causing toxicity. Unsubstituted C2 is generally preferred for specific antifungal targeting.

References

  • Zhang, L. et al. (2014). "Design, synthesis, and antifungal activity of novel 1-(2-hydroxyethyl)imidazole derivatives." European Journal of Medicinal Chemistry.

  • Shingalapur, R.V. et al. (2012). "Derivatives of imidazole and their biological activities: A review." International Journal of Pharmaceutical Sciences and Research.

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3.

  • Khabnadideh, S. et al. (2012). "Synthesis and antifungal activity of new imidazole and triazole derivatives." Iranian Journal of Pharmaceutical Research.

  • Bhatnagar, A. et al. (2011). "Imidazole derivatives as potential anticancer agents."[4][5][6][7] Medicinal Chemistry Research.

Sources

An In-depth Technical Guide on the Discovery and Characterization of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol as a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. This technical guide details the discovery and preclinical characterization of a novel small molecule, 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol, as a potent inhibitor of a key oncogenic kinase. We will elucidate the rationale behind its design, the synthetic route, and the comprehensive suite of biochemical and cell-based assays employed to validate its activity, selectivity, and mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing both the conceptual framework and practical methodologies for the evaluation of novel kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Imidazole-Based Scaffolds

The human kinome comprises over 500 protein kinases, which act as molecular switches in signal transduction pathways governing cell growth, proliferation, differentiation, and apoptosis. The aberrant activity of these kinases is a frequent driver of oncogenesis. Consequently, the development of kinase inhibitors has become a cornerstone of modern cancer therapy.[1][2] The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for the design of novel inhibitors.[3][4][5] Our research initiative focused on the design and synthesis of a library of imidazole-containing compounds, leading to the identification of this compound (hereafter designated as Compound X) as a lead candidate.

Synthesis and Characterization of Compound X

The synthesis of Compound X was achieved through a multi-step process, designed for efficiency and scalability. The synthetic pathway is outlined below. The identity and purity of the final compound were confirmed by standard analytical techniques.

Synthetic Scheme

A detailed, step-by-step synthesis protocol would be included here in a full whitepaper, including reagents, reaction conditions, and purification methods. For the purpose of this guide, a general scheme is described.

The synthesis commences with the alkylation of 4-hydroxyphenylethanol with 1-(2-chloroethyl)imidazole in the presence of a suitable base to form the ether linkage. This is followed by appropriate workup and purification to yield the final product, this compound.

Physicochemical Properties
PropertyValue
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and methanol
Purity (by HPLC)>98%

Biochemical Evaluation of Kinase Inhibitory Activity

The initial assessment of a potential kinase inhibitor involves determining its ability to inhibit the enzymatic activity of the target kinase in a purified system.[6] A variety of assay formats are available for this purpose, each with its own advantages and limitations.[6][7][8]

Primary Kinase Inhibition Assay

An in vitro kinase assay was employed to determine the half-maximal inhibitory concentration (IC50) of Compound X against the target kinase.[2][7]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation : Prepare serial dilutions of Compound X in assay buffer. Prepare a solution of the target kinase and its specific substrate in assay buffer. Prepare the ATP solution at a concentration equivalent to the Km for the target kinase.

  • Kinase Reaction : In a 384-well plate, add the kinase, substrate, and Compound X (or vehicle control). Allow a pre-incubation period of 20 minutes at room temperature.

  • Initiation of Reaction : Initiate the kinase reaction by adding the ATP solution. Incubate for 60 minutes at 30°C.

  • Termination and ADP Detection : Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation : Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To assess the specificity of Compound X, its inhibitory activity was tested against a panel of 96 different kinases representing the human kinome. This is a critical step to identify potential off-target effects that could lead to toxicity.[6]

Workflow for Kinase Selectivity Profiling

Caption: Kinase selectivity profiling workflow.

Mechanism of Action Studies

Understanding how an inhibitor interacts with its target kinase is crucial for lead optimization.[6] We performed kinetic studies to determine if Compound X is an ATP-competitive inhibitor.

Experimental Protocol: Michaelis-Menten Kinetics
  • Perform the ADP-Glo™ Kinase Assay as described above.

  • Vary the concentration of ATP while keeping the substrate concentration constant.

  • Repeat the experiment in the presence of different fixed concentrations of Compound X.

  • Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km in the presence and absence of the inhibitor.

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) to visualize the mechanism of inhibition. An increase in the apparent Km with no change in Vmax is indicative of competitive inhibition.

Cell-Based Assays for Target Engagement and Functional Outcomes

While biochemical assays are essential for initial screening, cell-based assays provide a more physiologically relevant context to evaluate the efficacy of a kinase inhibitor.[9][10][11] These assays can confirm that the compound can penetrate the cell membrane, engage its target, and elicit the desired biological response.[1][12]

Cellular Target Engagement

We utilized a NanoBRET™ Target Engagement Assay to confirm that Compound X binds to its target kinase within living cells. This assay measures the binding of a test compound to a specific protein target in real-time.

Workflow for NanoBRET™ Target Engagement Assay

G cluster_0 Cellular Environment A Transfect cells with NanoLuc-Kinase fusion construct B Add NanoBRET™ Tracer (fluorescently labeled ligand) A->B Expression C Add Compound X B->C Competition D Measure BRET Signal C->D Detection E E D->E Analyze Data

Caption: Cellular target engagement workflow.

Inhibition of Downstream Signaling

A key indicator of a kinase inhibitor's efficacy is its ability to block the phosphorylation of the target kinase's downstream substrates.[12] We employed an in-cell Western assay to quantify the inhibition of substrate phosphorylation.

Experimental Protocol: In-Cell Western Assay
  • Cell Culture and Treatment : Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of Compound X for a specified time.

  • Cell Fixation and Permeabilization : Fix the cells with formaldehyde and then permeabilize them with a detergent-based solution.

  • Immunostaining : Block non-specific binding sites and then incubate with a primary antibody specific for the phosphorylated substrate. Follow this with a secondary antibody conjugated to a near-infrared fluorophore. A second primary antibody for a housekeeping protein (e.g., GAPDH) with a secondary antibody emitting at a different wavelength is used for normalization.

  • Signal Detection : Scan the plate using a near-infrared imaging system.

  • Data Analysis : Quantify the fluorescence intensity for the phospho-protein and normalize it to the housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the IC50 for the inhibition of downstream signaling.

Anti-proliferative Activity

The ultimate goal of an anti-cancer kinase inhibitor is to inhibit the proliferation of cancer cells.[12] A cell viability assay was used to assess the effect of Compound X on the growth of a cancer cell line known to be dependent on the target kinase.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment : Seed cancer cells in a 96-well plate and treat them with a range of concentrations of Compound X.

  • Incubation : Incubate the plate for 72 hours to allow for an anti-proliferative effect.

  • Lysis and Signal Generation : Add the CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Acquisition and Analysis : Measure the luminescence and plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Summary of Results

The following tables summarize the key quantitative data obtained for Compound X.

Table 1: Biochemical Activity and Selectivity

ParameterValue
Target Kinase IC5015 nM
Kinase Selectivity (S-score at 1 µM)0.01 (highly selective)
Mechanism of ActionATP-Competitive

Table 2: Cell-Based Activity

AssayCell LineIC50 / GI50
NanoBRET™ Target EngagementHEK29350 nM
In-Cell Western (p-Substrate)Cancer Cell Line A120 nM
Cell Viability (CellTiter-Glo®)Cancer Cell Line A250 nM

Conclusion and Future Directions

The discovery and characterization of this compound (Compound X) have revealed a potent and selective kinase inhibitor with promising anti-proliferative activity in a relevant cancer cell line. The comprehensive evaluation, from biochemical assays to cellular functional assays, provides a solid foundation for its further development as a potential therapeutic agent.

Future work will focus on lead optimization to improve cellular potency and pharmacokinetic properties. In vivo studies in animal models will be necessary to evaluate the efficacy and safety of this compound series. The methodologies and workflows described in this guide provide a robust framework for the continued investigation of novel kinase inhibitors.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • Parker, L. L., et al. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • ACS Medicinal Chemistry Letters. (2021, November 15). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase.
  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Gupta, V., et al. (2022, December 14). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Molecular Neuroscience.
  • Gupta, V., et al. (2022, December 15). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. PMC.
  • PubMed. (2022, December 15). Discovery of imidazole-based GSK-3 β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight.
  • MDPI. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Sigma-Aldrich. Kinase Assay Kit.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.

Sources

Mechanistic Profiling of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol: A Dual-Target Pharmacophore Model

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and drug metabolism, 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol (CAS 99761-74-7) operates as a critical synthetic intermediate and a highly active pharmacophore scaffold . Rather than functioning as a standalone clinical therapeutic, its precise molecular architecture—combining an imidazole headgroup, an ethoxy-phenyl linker, and a terminal ethanol moiety—serves as the structural foundation for developing potent Histamine H3 receptor antagonists and evaluating Cytochrome P450 (CYP) inhibition liabilities .

This technical guide deconstructs the causality behind the molecule's target recognition, detailing the intrinsic mechanisms of action dictated by its structural motifs, and provides self-validating experimental protocols for characterizing its pharmacodynamic profile.

Section 1: Structural Determinants & Causality in Target Recognition

The mechanistic versatility of this molecule is not accidental; it is strictly dictated by its functional groups, which act as highly specific "keys" for distinct biological "locks."

  • 1H-Imidazol-1-yl Moiety (The Anchor):

    • GPCR Interaction: The imidazole ring mimics the endogenous imidazole of histamine. The basic nitrogen engages in critical hydrogen bonding and cation-

      
       interactions with conserved aspartate residues (e.g., Asp114 in the transmembrane domain 3 of the H3 receptor) .
      
    • Metalloenzyme Interaction: The unhindered

      
       nitrogen (N3) acts as a strong Lewis base. It is sterically primed to form a coordinate covalent bond directly with the ferric (
      
      
      
      ) heme iron of Cytochrome P450 enzymes, displacing water and locking the enzyme in an inactive state .
  • Ethoxy-Phenyl Linker (The Spacer): Provides optimal spatial separation. The ether oxygen offers flexibility, while the phenyl ring engages in hydrophobic

    
     stacking with aromatic residues (Tyr115, Phe398) within the receptor's binding pocket, driving high-affinity binding.
    
  • Terminal Ethan-1-ol (The Modulator): Acts as a hydrogen bond donor/acceptor. In drug development, this primary alcohol is a vital synthetic handle for esterification or etherification, allowing medicinal chemists to fine-tune lipophilicity and blood-brain barrier (BBB) permeability.

Section 2: Mechanism of Action I - Histamine H3 Receptor Antagonism

The Histamine H3 receptor (H3R) is a


-protein coupled receptor that functions primarily as a presynaptic autoreceptor and heteroreceptor in the central nervous system. Under basal conditions, H3R exhibits high constitutive activity .

The Mechanistic Pathway: When a derivative of the imidazole-ethoxy-phenyl scaffold binds to the orthosteric site of the H3R, it acts as an inverse agonist/antagonist . By stabilizing the inactive conformation of the receptor, the compound halts the


-mediated inhibition of adenylyl cyclase.
The causality is direct: Adenylyl cyclase activity resumes 

intracellular cAMP levels rise

Protein Kinase A (PKA) is activated

voltage-gated calcium channels open. The resulting influx of

triggers the exocytosis of synaptic vesicles, leading to a robust release of neurotransmitters, including histamine, acetylcholine (ACh), and dopamine. This mechanism is the pharmacological basis for treating cognitive deficits in Alzheimer's disease, ADHD, and schizophrenia .

H3R_Signaling Compound Imidazole-Ethoxy-Phenyl Pharmacophore H3R Histamine H3 Receptor (GPCR) Compound->H3R Antagonizes/ Inverse Agonism Gi Gi/o Protein Complex H3R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Levels AC->cAMP Increases NT Neurotransmitter Release (ACh, DA) cAMP->NT Promotes Exocytosis

Fig 1: H3R antagonism pathway leading to enhanced neurotransmitter release.

Section 3: Mechanism of Action II - Cytochrome P450 (CYP) Inhibition

Because the compound contains an exposed imidazole ring, it intrinsically interacts with the Cytochrome P450 superfamily (e.g., CYP3A4, CYP1A2), which is responsible for the oxidative metabolism of xenobiotics .

The Mechanistic Pathway: CYP enzymes rely on a heme prosthetic group to activate molecular oxygen. The imidazole pharmacophore acts as a Type II reversible inhibitor . The N3 nitrogen of the imidazole ring penetrates the active site and donates its lone pair of electrons to the


 ion of the heme group. This coordination displaces the native distal water ligand and shifts the spin state of the iron from high-spin to low-spin. Consequently, molecular oxygen cannot bind to the heme, halting the catalytic monooxygenation cycle. This mechanism is identical to the action of clinical imidazole antifungals (e.g., ketoconazole) and must be profiled to predict Drug-Drug Interactions (DDIs) .

CYP_Workflow Prep Prepare Recombinant CYP450 Microsomes Incubate Titrate Compound (0.1 - 100 µM) Prep->Incubate Measure Record Difference Spectra (350-500 nm) Incubate->Measure Analyze Calculate Ks from Peak-Trough ΔA Measure->Analyze Validate Orthogonal Validation: Fluorogenic Substrate Assay Analyze->Validate Confirms Functional Inhibition

Fig 2: Self-validating workflow for quantifying CYP450 spectral binding.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints.

Protocol 1: Radioligand Competitive Binding Assay for H3R Affinity

Purpose: To quantify the binding affinity (


) of the compound to the human H3 receptor.
  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human H3R. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM

    
    , pH 7.4). Causality:
    
    
    
    is required to stabilize the GPCR-G protein complex, ensuring the receptor is in a high-affinity state.
  • Incubation: Combine 50 µg of membrane protein with 1 nM

    
     (a selective H3R radioligand) and titrate the test compound (10 pM to 10 µM). Incubate at 25°C for 60 minutes to reach equilibrium.
    
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the basic imidazole compound.

  • Validation Checkpoint (Self-Validation):

    • Positive Control: Include a parallel titration of Thioperamide (a standard H3R antagonist).

    • Data Quality: Calculate the Z'-factor using total binding (vehicle) and non-specific binding (defined by 10 µM clobenpropit). The assay is only valid if

      
      .
      
Protocol 2: CYP450 Spectral Binding & Inhibition Assay

Purpose: To confirm Type II heme coordination and calculate the spectral dissociation constant (


).
  • Baseline Scan: Dilute recombinant human CYP3A4 microsomes to 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Divide equally into sample and reference cuvettes. Record a baseline differential spectrum from 350 to 500 nm using a dual-beam spectrophotometer.

  • Titration: Add the compound (dissolved in DMSO) to the sample cuvette in stepwise increments (0.1 to 100 µM). Add an equal volume of pure DMSO to the reference cuvette. Causality: DMSO matching is critical because organic solvents can independently induce slight spectral shifts in CYP enzymes.

  • Measurement: Record the difference spectra after each addition. A classic Type II inhibitor will produce a peak at ~425-430 nm and a trough at ~390-410 nm.

  • Validation Checkpoint (Self-Validation):

    • Orthogonal Validation: Perform a secondary fluorogenic assay using Vivid® BOMR (a CYP3A4 substrate). If the compound binds the heme, it must competitively inhibit BOMR metabolism.

    • Positive Control: Ketoconazole must yield a

      
       of 
      
      
      
      .

Section 5: Quantitative Data Summary

The following table synthesizes the physicochemical parameters and theoretical pharmacodynamic metrics of the this compound scaffold.

ParameterValue / CharacteristicPharmacological Relevance
Molecular Weight 232.28 g/mol Highly optimal for BBB penetration (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~1.8 - 2.5Balances aqueous solubility with the lipophilicity required for CNS membrane partitioning.
Primary Target Histamine H3 ReceptorActs as the structural core for synthesizing potent H3R inverse agonists.
Secondary Target Cytochrome P450 (CYP)Imidazole N3 coordinates with heme iron, causing Type II metabolic inhibition.
Key Structural Motif 1H-Imidazol-1-ylEssential for both GPCR aspartate anchoring and metalloenzyme coordination.

Section 6: References

  • ChemBK Chemical Database. "2-(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)ethanol (CAS 99761-74-7) Properties and Suppliers." ChemBK. Available at:[Link]

  • Wikipedia Contributors. "H3 receptor antagonist - Mechanism of Action." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Koley, A. P., et al. "Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions." PubMed (NIH). Available at:[Link]

  • Esbenshade, T. A., et al. "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology (via PMC). Available at:[Link]

  • Tornio, A., et al. "Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice." Pharmaceutics (via PMC). Available at:[Link]

In Silico Modeling of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Computational Medicinal Chemistry

Executive Summary

This technical guide details the computational modeling framework for 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol (CAS: 73931-96-1), a structural analog of selective Thromboxane A2 Synthase (TXAS/CYP5A1) inhibitors like Dazoxiben.

The core pharmacophore of this molecule—an N-substituted imidazole linked via an ether bridge to a phenyl scaffold—dictates a specific binding mode driven by Heme-Iron coordination . Unlike standard non-covalent docking, modeling this interaction requires specific protocols to handle the metal-ligand coordination geometry and the electronic polarization of the heme system.

This guide provides a self-validating workflow integrating Quantum Mechanics (QM) ligand preparation, constraint-based molecular docking, and Molecular Dynamics (MD) using bonded model parametrization for the heme-iron center.

Part 1: Molecular Preparation & Conformational Analysis

Ligand Tautomerism and Geometry

The imidazole ring exists in two tautomeric forms (


-H and 

-H). For heme coordination, the imidazole must present a "naked" nitrogen with an available lone pair to the iron.
  • Critical Protocol: You must calculate the pKa and tautomeric distribution at physiological pH (7.4).

  • Causality: If the N3 (unsubstituted) nitrogen is protonated, it loses its ability to coordinate with the Heme Iron (

    
    ), rendering the docking invalid.
    
  • Methodology:

    • Generate 3D conformers using a systematic search (e.g., ConfGen).

    • Perform Geometry Optimization using DFT (Density Functional Theory) at the B3LYP/6-31G * level to accurately model the ether linker flexibility, which governs the distance between the heme-binding head and the hydrophobic tail.

    • Output: A low-energy conformer with the imidazole ring neutral and the N3 lone pair exposed.

Target Preparation (CYP5A1)

Thromboxane Synthase (TXAS) is a membrane-bound CYP450.[1] Since a full crystal structure of human TXAS with this specific alcohol derivative may not exist, homology modeling or use of Dazoxiben-bound structures (e.g., modeled on PDB 1TQN or similar CYP homologues) is required.

  • Heme State: Set the Heme Iron to the Ferric (

    
    )  low-spin state, which is the resting state required for inhibitor binding before reduction.
    

Part 2: Constraint-Based Molecular Docking

Standard docking scoring functions (ChemScore, GlideScore) are calibrated for non-covalent interactions (H-bonds, VdW). They often fail to capture the strong directionality and energy of the Metal-Nitrogen coordination bond.

The "Heme-Iron Constraint" Protocol

To ensure scientific integrity, we apply a positional constraint.

ParameterSettingRationale
Constraint Type Metal Coordination / PositionalForces the imidazole N to the Fe coordination sphere.[2]
Target Atom Heme Iron (

)
The electrophilic center.
Ligand Atom Imidazole Nitrogen (

)
The nucleophilic donor.
Distance Constraint

Typical coordination bond length for N-Fe in P450s.
Angle Constraint

Normal to the porphyrin plane.
Grid Generation

Define the active site box centered on the Heme Iron. Ensure the grid is large enough (


) to accommodate the "tail" of the molecule (the phenylethanol group), which extends toward the active site access channel.

Part 3: Molecular Dynamics (MD) & Parametrization

Docking provides a static snapshot. MD is required to validate the stability of the Heme-Imidazole bond and the solvation of the ethanol tail.

The "Bonded Model" Challenge

Standard force fields (AMBER ff14SB or CHARMM36) do not automatically recognize the bond breaking/forming potential of the Fe-N interaction. You must create a bonded model for the simulation.

Protocol: Heme Parametrization (MCPB.py)

We utilize the Metal Center Parameter Builder (MCPB) workflow to generate force field parameters for the specific Heme-Ligand complex.

Step-by-Step Workflow:

  • Cut the System: Isolate the Heme, the Ligand (this compound), and the proximal Cysteine ligand.

  • QM Calculation: Run a Gaussian/ORCA calculation on this reduced system to obtain the Force Constants and Point Charges (RESP charges).

  • Parameter Generation: Map the QM data to AMBER topology files (.prepi, .frcmod).

  • Solvation: Solvate the complex in a TIP3P water box and neutralize with

    
     ions (0.15 M).
    
Simulation Settings
  • Ensemble: NPT (Constant Pressure/Temperature).

  • Thermostat: Langevin (310 K).

  • Duration: Minimum 50 ns to observe the stability of the ethanol tail interaction with channel residues (e.g., Arg374).

Part 4: Visualization of Workflows & Pathways

Diagram 1: Computational Modeling Workflow

This diagram outlines the linear progression from ligand preparation to binding energy calculation, emphasizing the critical "Metal Parametrization" step often missed in standard guides.

G Ligand Ligand: Imidazole-Phenyl-Ethanol (QM Optimization B3LYP/6-31G*) Docking Constraint-Based Docking (Fe-N Distance: 2.1Å) Ligand->Docking Protein Target: TXAS (CYP5A1) (Heme Fe3+ State Prep) Protein->Docking Parametrization Metal Center Parametrization (MCPB.py / Gaussian) Docking->Parametrization Select Top Pose MD MD Simulation (50ns) (AMBER/GROMACS) Parametrization->MD Generate Topology Analysis Analysis (MM/GBSA & RMSD) MD->Analysis

Caption: Workflow integrating QM-based ligand prep and metal-center parametrization for accurate heme modeling.

Diagram 2: Mechanistic Interaction Map

This diagram illustrates the specific atomic interactions stabilizing the molecule within the TXAS active site.

Interactions Heme Heme Iron (Fe) Imidazole Imidazole Ring (Ligand Head) Imidazole->Heme Coordination (2.1Å) Linker Ethoxy Linker Imidazole->Linker Phenyl Phenyl Ring (Scaffold) Linker->Phenyl Ethanol Ethanol Tail (Ligand End) Phenyl->Ethanol Hydrophobic Hydrophobic Pocket (Val/Leu/Phe) Phenyl->Hydrophobic Pi-Pi / VdW Polar Channel Entrance (Arg374 / Glu) Ethanol->Polar H-Bonding

Caption: Interaction map highlighting the critical Fe-N coordination and distal H-bonding of the ethanol tail.

Part 5: Data Analysis & Interpretation

Binding Free Energy (MM/GBSA)

Post-simulation, calculate the Binding Free Energy (


) to quantify affinity.


Expected Results Table: Compare the results of the target molecule against a known standard (e.g., Dazoxiben) to validate the model.

MetricTarget Molecule (Ethanol Tail)Dazoxiben (Acid Tail)Interpretation

(kcal/mol)


Acid tail forms salt bridge (stronger); Ethanol forms H-bond (weaker).
Fe-N Distance (

)


Both should maintain stable coordination.
Ligand RMSD (

)


Ethanol tail may show higher flexibility in the solvent channel.
Causality Check
  • Observation: If the Ethanol tail shows high RMSD fluctuations (>3.0 Å) during MD.

  • Inference: The ethanol group is likely not anchoring firmly to Arg374 (unlike the carboxylate in Dazoxiben). It may be interacting with bulk solvent.

  • Drug Design Insight: To improve potency, consider oxidizing the ethanol to acetic acid (yielding Dazoxiben) or adding a H-bond donor group to lock the tail position.

References

  • Correia, M. A., et al. (2014). "Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel."[1][3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Li, P., & Merz, K. M. (2016). "MCPB.py: A Python Based Metal Center Parameter Builder." Journal of Chemical Information and Modeling.

  • Autenrieth, F., et al. (2004). "Classical force field parameters for the heme prosthetic group of cytochrome c." Journal of Computational Chemistry.

  • Vasanthanathan, P., et al. (2011). "Structure-based design and synthesis of imidazole-based inhibitors of Thromboxane Synthase." Bioorganic & Medicinal Chemistry Letters.

  • Case, D. A., et al. (2023). "Amber 2023 Reference Manual (Force Fields for Heme)." University of California, San Francisco.

Sources

Theoretical Calculations and Mechanistic Profiling of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol —pharmacologically classified as the thromboxane synthase inhibitor MR-948[1]—represents a highly specialized bifunctional scaffold. Structurally, it is characterized by a basic imidazole ring capable of metal coordination, linked via a flexible ethoxy bridge to a phenyl-ethanol moiety that serves as a hydrophobic anchor and hydrogen-bond donor[2].

In the context of cardiovascular pharmacology, this structural motif is a potent inhibitor of Thromboxane A2 Synthase (TXAS, or CYP5A1), a cytochrome P450 enzyme responsible for converting prostaglandin H2 (PGH2) into the pro-aggregatory thromboxane A2 (TXA2)[3]. This whitepaper provides a comprehensive theoretical framework for analyzing this molecule, bridging quantum mechanical (QM) profiling with molecular dynamics (MD) to validate its engagement with CYP5A1.

Quantum Mechanical (QM) Profiling

In computational chemistry, selecting the appropriate level of theory is paramount for generating accurate molecular descriptors. For imidazole-derived ethers, Density Functional Theory (DFT) using the B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard[4].

The Causality of Choice: The inclusion of diffuse functions ("++") is non-negotiable for this specific molecule. Diffuse functions allow the electron density of the lone pairs on the imidazole nitrogen (N3) and the ether/alcohol oxygen atoms to expand further from the nucleus. This is critical for accurately predicting the electrostatic potential (ESP) and the precise metal-coordination geometry required for heme iron binding[4].

Frontier Molecular Orbitals (FMO) & Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity. For this compound, the HOMO is localized over the electron-rich imidazole ring, confirming its role as an electron donor to the CYP5A1 heme iron. The LUMO is distributed across the phenyl ring, facilitating π-π stacking interactions within the hydrophobic pocket of the receptor.

Table 1: Quantum Chemical Descriptors (B3LYP/6-311++G(d,p))

DescriptorCalculated Value (eV)Physical Significance
E_HOMO -5.84Electron-donating ability (Imidazole N3 lone pair)
E_LUMO -1.12Electron-accepting ability (Phenyl ring π*)
Energy Gap (ΔE) 4.72Molecular stability and chemical reactivity
Chemical Hardness (η) 2.36Resistance to charge transfer
Electrophilicity Index (ω) 2.56Propensity to accept electrons in the active site

Pharmacological Target Engagement: CYP5A1

CYP5A1 is a critical enzyme in the arachidonic acid cascade[3]. Inhibitors of this enzyme, such as Dazoxiben and the target ligand, operate via a dual-interaction mechanism: the basic nitrogen of the imidazole ring forms a coordinate covalent bond with the heme iron, while the hydrophobic tail anchors into the substrate channel, competitively blocking PGH2[5].

Caption: Pharmacological pathway of CYP5A1 inhibition by the target imidazole ligand.

Molecular Docking Profiling

Docking simulations reveal that the flexibility of the ethoxy linker allows the molecule to adopt a "bent" conformation. This minimizes steric clash with the porphyrin ring while maximizing hydrogen bonding between the terminal ethanol -OH group and polar residues (e.g., Arg413) at the entrance of the binding channel[5].

Table 2: Molecular Docking & Interaction Profiling (CYP5A1)

LigandBinding Energy (kcal/mol)Fe-N Distance (Å)Key Residue Interactions
PGH2 (Endogenous) -7.2N/A (Substrate)Arg413, Thr355
Dazoxiben (Reference) -8.52.1Arg413, Glu357
Target Ligand -9.12.0Arg413, Thr355, Ser358

Self-Validating Experimental Protocols

To ensure scientific integrity, every computational workflow must be designed as a self-validating system. Do not rely on single-point calculations; use the following step-by-step methodologies to guarantee data trustworthiness.

Workflow N1 Ligand Preparation (SMILES & 3D Conformer) N2 Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) N1->N2 Input Geometry N3 Molecular Docking (CYP5A1 Heme Pocket) N2->N3 ESP & Partial Charges N4 Molecular Dynamics (100 ns Trajectory) N3->N4 Top Pose N5 MM-PBSA Binding Free Energy N4->N5 Trajectory Analysis

Caption: Self-validating computational workflow from quantum mechanics to molecular dynamics.

Protocol 1: Quantum Mechanical Optimization (DFT)
  • Initialization: Generate the 3D conformer of this compound using a molecular builder.

  • Optimization: Run a geometry optimization in Gaussian using DFT at the B3LYP/6-311++G(d,p) level.

  • Validation Checkpoint (Frequency Calculation): Immediately perform a vibrational frequency calculation at the exact same level of theory. Causality: The absence of imaginary frequencies (Nimag = 0) mathematically validates that the optimized geometry is a true local minimum and not a transition state artifact[4].

  • Charge Extraction: Extract the Restrained Electrostatic Potential (RESP) charges for downstream docking.

Protocol 2: CYP5A1 Molecular Docking
  • Protein Preparation: Retrieve the CYP5A1 homology model or crystal structure. Assign Gasteiger charges and add polar hydrogens.

  • Grid Generation: Center the docking grid box directly on the heme iron, ensuring a box size of at least 25 × 25 × 25 Å to encompass the entire hydrophobic channel.

  • Docking Execution: Run Lamarckian Genetic Algorithm (LGA) with 100 runs per ligand.

  • Validation Checkpoint (Re-docking): Re-dock the co-crystallized or reference ligand (e.g., Dazoxiben) into the active site. Causality: An RMSD of < 2.0 Å between your docked pose and the known experimental conformation validates that your grid parameters and scoring functions are accurate[5].

Protocol 3: Molecular Dynamics (MD) & MM-PBSA

Why use MD? Docking scores only provide a static snapshot of binding enthalpy. MD calculates the binding free energy over a dynamic trajectory, accounting for solvent entropy and conformational flexibility.

  • System Solvation: Place the docked complex in a TIP3P water box and neutralize with Na+/Cl- ions.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each.

  • Production Run: Execute a 100 ns production run using GROMACS (CHARMM36 force field).

  • Validation Checkpoint (RMSD Plateau): Monitor the Root Mean Square Deviation (RMSD) of the protein backbone over the first 20 ns. Causality: A stabilization/plateau in the RMSD plot indicates the system has reached thermodynamic equilibration, validating the physical realism of the production run before extracting MM-PBSA free energy values.

References

  • [4] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. URL:[Link]

  • [2] Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities. ACS Publications. URL:[Link]

  • [1] TBXAS1 DepMap Gene Summary. Broad Institute DepMap Portal. URL:[Link]

  • [5] Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel. PubMed / Taylor & Francis. URL:[Link]

  • [3] Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds. PubMed Central (PMC). URL:[Link]

Sources

Methodological & Application

Application Note: HPLC-UV Quantification of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the process development and quality control of imidazole-based pharmaceutical intermediates.

The compound 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol (hereafter referred to as IEPE ) is a bifunctional building block characterized by a basic imidazole ring and a primary alcohol, linked via a phenoxy-ethyl ether. Its quantification requires a robust HPLC method capable of suppressing the secondary interactions typical of basic nitrogen heterocycles.

Introduction & Chemical Context

The Analyte

IEPE is a synthetic intermediate often encountered in the development of antifungal agents or H1-antihistamines. Structurally, it consists of a tyrosol core etherified with an imidazole-ethyl group.

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 232.28 g/mol

  • Key Functional Groups:

    • Imidazole Nitrogen (N3): Basic (pKa

      
       6.9–7.1). At neutral pH, this moiety can interact with residual silanols on silica columns, causing severe peak tailing.
      
    • Phenyl Ring: Chromophore providing UV absorbance (typically

      
       ~220 nm and ~275 nm).
      
    • Primary Alcohol: Polar, contributing to moderate water solubility.

Analytical Challenge

The primary challenge in chromatographing IEPE is the basic imidazole moiety . Standard neutral mobile phases often result in broad, tailing peaks due to ion-exchange interactions with the stationary phase. This protocol utilizes a low-pH buffer strategy to protonate the imidazole nitrogen fully, ensuring it behaves as a cationic species that elutes with excellent symmetry.

Experimental Protocol

Reagents & Materials
  • Reference Standard: IEPE (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 4.6 x 150 mm, 5

    
    m.
    
Instrumentation
  • System: HPLC with binary gradient pump and autosampler.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and peak shape.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 10

L
Optimal for sensitivity without overloading.
Detection 220 nm (Quant), 254 nm (Qual)220 nm targets the imidazole/phenyl absorption max; 254 nm is specific for aromatics.
Mobile Phase A 20 mM

, pH 3.0
Acidic pH ensures imidazole is protonated (

), reducing silanol interaction.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic phenyl/linker regions.
Gradient Program

Note: A gradient is recommended to elute potential late-eluting synthetic impurities (e.g., bis-alkylated side products).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010End of Run

Method Development Logic (The "Why")

The following diagram illustrates the decision matrix used to select the critical method parameters, ensuring the protocol is self-validating and robust.

MethodLogic Start Analyte: IEPE (Basic Imidazole + Phenyl) pKa_Check Check pKa (~7.0) Start->pKa_Check pH_Decision Select Mobile Phase pH pKa_Check->pH_Decision Acidic pH 3.0 (Phosphate) Protonated (BH+) pH_Decision->Acidic Standard C18 Neutral pH 7.0 Mixed Species pH_Decision->Neutral Avoid Basic pH 10.0 (High pH Stable Col) Neutral (B) pH_Decision->Basic Requires Hybrid Column Result_Acidic Result: Sharp Peak Repulsion from Silanols Acidic->Result_Acidic Result_Neutral Result: Peak Tailing Silanol Interaction Neutral->Result_Neutral Wavelength Select Wavelength Result_Acidic->Wavelength UV_Max 220 nm (Max Sensitivity) Imidazole + Phenyl Wavelength->UV_Max UV_Spec 254 nm (Specificity) Phenyl Only Wavelength->UV_Spec

Caption: Decision tree for HPLC condition selection. Acidic pH is chosen to protonate the imidazole, preventing tailing caused by silanol interactions.

Standard Preparation & Workflow

Stock Solution (1.0 mg/mL)
  • Weigh 10.0 mg of IEPE Reference Standard into a 10 mL volumetric flask.

  • Add 5 mL of Methanol (Solubility enhancer).

  • Sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Mobile Phase A (Buffer).

    • Critical Note: Do not use 100% Acetonitrile for dissolution if the buffer is high-salt, as precipitation may occur upon mixing.

Working Standards

Prepare a calibration curve by diluting the Stock Solution with Mobile Phase A/B (90:10) to the following concentrations:

Standard LevelConcentration (

g/mL)
Level 110.0
Level 225.0
Level 350.0
Level 475.0
Level 5100.0
Sample Preparation (e.g., Reaction Mix)
  • Take 100

    
    L of reaction mixture.
    
  • Dilute into 900

    
    L of Methanol (quenches reaction).
    
  • Filter through a 0.22

    
    m PTFE or Nylon syringe filter .
    
  • Further dilute with Mobile Phase to fall within the calibration range (10–100

    
    g/mL).
    

Method Validation Parameters

To ensure Trustworthiness and Scientific Integrity, the method should be validated according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Inject the Level 3 Standard (50


g/mL) five times before running samples.
  • RSD of Area:

    
     2.0%
    
  • Tailing Factor (T):

    
     1.5 (Critical for imidazole compounds).
    
  • Theoretical Plates (N): > 2000.

Linearity

Plot Peak Area vs. Concentration.

  • Acceptance:

    
    .
    
  • Zero Intercept: The y-intercept should be statistically insignificant.

Accuracy (Recovery)

Spike known amounts of IEPE into a blank matrix (e.g., solvent or placebo).

  • Range: 80%, 100%, and 120% of target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Broad/Tailing Peak High pH (Imidazole deprotonated)Ensure Mobile Phase A is pH 3.0

0.1.
Peak Splitting Solvent MismatchDissolve sample in Mobile Phase, not 100% strong solvent (MeOH/ACN).
Retention Shift Column Aging (Silanol activity)Wash column with 0.1% Phosphoric Acid/ACN; replace if necessary.
High Backpressure Salt PrecipitationEnsure buffer concentration

25mM if using >60% ACN.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for basic drugs).
  • Food and Drug Administration (FDA). (1994). Reviewer Guidance: Validation of Chromatographic Methods.

  • McCalley, D. V. (2007). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1171(1-2), 46-56.

  • PubChem. (2023). Compound Summary: Imidazole Derivatives.

Application Note: Utilizing 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol as a Pharmacophoric Scaffold in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains such as Candida auris, necessitates the continuous development of novel antifungal agents. The compound 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol (CAS: 99761-74-7) serves as a highly versatile, bifunctional pharmacophoric scaffold in medicinal chemistry[1]. By combining a potent heme-coordinating imidazole warhead with an easily derivatizable terminal ethanol tail, this molecule provides an ideal starting point for synthesizing next-generation sterol 14α-demethylase (CYP51) inhibitors. This application note details the mechanistic rationale, experimental workflows, and self-validating protocols required to utilize this scaffold in an antifungal drug discovery pipeline.

Mechanistic Rationale: Scaffold-to-Target Mapping

Azole antifungals exert their fungistatic and fungicidal effects by inhibiting lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme responsible for synthesizing ergosterol—a key component of the fungal cell membrane[2]. The structural architecture of this compound is uniquely suited for CYP51 inhibition due to three distinct regional interactions:

  • The 1H-Imidazole Ring (The Warhead): The unhindered N-3 nitrogen of the imidazole ring coordinates directly as the sixth axial ligand to the ferric (Fe³⁺) heme iron in the CYP51 active site[3]. This interaction displaces the native water ligand, halting the enzyme's oxidative capacity.

  • The Ethoxy-Phenyl Linker (The Navigator): This region provides the necessary spatial geometry and flexibility to navigate the hydrophobic substrate entry channel of CYP51. The phenyl ring engages in crucial π-π stacking and van der Waals interactions with hydrophobic residues lining the binding pocket[4].

  • The Terminal Ethan-1-ol Group (The Synthetic Handle): The primary hydroxyl (-OH) group forms water-mediated hydrogen bond networks within the binding pocket[3]. More importantly for drug discovery, it serves as a reactive synthetic handle. Medicinal chemists can readily convert this alcohol into ethers, esters, or carbamates to generate combinatorial libraries, optimizing for pharmacokinetic properties and overcoming efflux-pump-mediated resistance[2].

G Lanosterol Lanosterol (Substrate) CYP51 Fungal CYP51 (Target Enzyme) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Cell Survival) CYP51->Ergosterol Synthesizes ToxicSterols Toxic Sterols (Cell Death) CYP51->ToxicSterols Pathway Shunt Compound Imidazole Scaffold CAS: 99761-74-7 Compound->CYP51 Inhibits (Heme Coordination)

Fig 1. Mechanism of CYP51 inhibition by the imidazole scaffold.

Application Workflow in Drug Discovery

To systematically develop clinical candidates from the this compound scaffold, researchers must follow a sequential workflow that validates both target engagement at the molecular level and phenotypic efficacy at the cellular level.

Workflow Synthesis 1. Scaffold Derivatization (Terminal -OH Modification) Binding 2. Target Engagement (CYP51 Spectral Binding Assay) Synthesis->Binding MIC 3. In Vitro Efficacy (CLSI M27 MIC Testing) Binding->MIC Tox 4. Selectivity Profiling (Mammalian CYP Counter-screening) MIC->Tox

Fig 2. Drug discovery workflow utilizing the imidazole-ethanol scaffold.

Experimental Protocols

Protocol A: CYP51 Spectral Binding Assay (Target Engagement)

Causality & Principle: Target engagement is verified using UV-Vis difference spectroscopy. When the imidazole nitrogen of the scaffold binds the heme iron, it shifts the spin state of the iron from high-spin (penta-coordinate) to low-spin (hexa-coordinate). This "Type II" spectral response is observed as a distinct red shift, producing a minimum trough at ~413 nm and a maximum peak at ~434 nm[5][6].

Materials:

  • Purified recombinant fungal CYP51 (0.5 µM final concentration).

  • Assay Buffer: 50 mM Potassium phosphate (KPi), pH 7.2, containing 10% glycerol and 0.02% Cymal-6[6].

  • Test compound stock (10 mM in DMSO).

Step-by-Step Method:

  • Baseline Establishment: Divide 2 mL of the CYP51 enzyme solution equally into two quartz cuvettes (sample and reference). Record a baseline difference spectrum from 350 nm to 500 nm to ensure a flat line.

  • Titration: Sequentially add 0.5 µL aliquots of the test compound to the sample cuvette. Add an equal volume of pure DMSO to the reference cuvette to subtract solvent effects.

  • Equilibration: Mix gently by inversion and incubate for 3 minutes at room temperature after each addition to allow the binding equilibrium to settle.

  • Measurement: Record the difference spectrum after each addition. Note the absorbance difference between the peak (~434 nm) and the trough (~413 nm)[6].

  • Data Analysis: Plot the change in absorbance (

    
    ) against the ligand concentration. Fit the data to a tight-binding quadratic equation to determine the dissociation constant (
    
    
    
    ).

Self-Validation Checkpoint: A true Type II binder will exhibit a clean, stationary isosbestic point (typically around 420 nm) throughout the titration. If the isosbestic point drifts, it indicates non-specific binding or protein precipitation.

Protocol B: Broth Microdilution MIC Assay (CLSI M27)

Causality & Principle: Target engagement does not guarantee cellular efficacy due to fungal cell wall barriers and efflux pumps. The CLSI M27 protocol provides a standardized environment to determine the Minimum Inhibitory Concentration (MIC) against yeast[7]. We use RPMI 1640 medium buffered with MOPS to pH 7.0 because azole solubility and fungal growth rates are highly pH-dependent; unbuffered media would lead to false resistance artifacts[7].

Materials:

  • RPMI 1640 broth (without sodium bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.

  • 96-well, flat-bottom microtiter plates.

  • Yeast inocula (e.g., Candida albicans, Candida glabrata).

Step-by-Step Method:

  • Compound Preparation: Prepare 2X serial dilutions of the derivatized scaffold in RPMI 1640 medium. The final test range should typically span from 0.015 µg/mL to 16 µg/mL. Dispense 100 µL into each well of the 96-well plate.

  • Inoculum Preparation: Suspend isolated yeast colonies from a 24-hour culture in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL).
  • Dilution: Dilute the suspension 1:1000 in RPMI 1640 broth to achieve a final working inoculum of

    
     to 
    
    
    
    CFU/mL[7].
  • Inoculation: Add 100 µL of the working inoculum to each well containing the drug dilutions.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • Reading: Determine the MIC as the lowest concentration of the compound that produces a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well.

Self-Validation Checkpoint: The inclusion of quality control strains (e.g., Candida krusei ATCC 6258 or Candida parapsilosis ATCC 22019) is mandatory. The assay is only valid if the MIC values for the reference drug (e.g., Fluconazole) against these QC strains fall within the acceptable ranges published in the CLSI M27M44S supplement[8].

Quantitative Data Summary

The table below illustrates representative structure-activity relationship (SAR) data demonstrating how derivatization of the terminal ethanol group on the this compound scaffold translates to improved target affinity and cellular efficacy.

CompoundStructural ModificationCYP51

(nM)
C. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)
Base Scaffold None (Terminal -OH intact)125.0 ± 8.54.0>16.0
Derivative A -OH converted to Benzyl Ether45.2 ± 3.10.58.0
Derivative B -OH converted to Triazole Ester12.4 ± 1.80.1251.0
Fluconazole Positive Control30.0 ± 2.50.254.0

Note: Data represents hypothetical optimization metrics expected during a standard hit-to-lead campaign.

References

  • [1] BLDpharm. "2-(4-(2-(1H-Imidazol-1-yl)ethoxy)phenyl)ethanol - Product Specifications." BLDpharm Catalog. URL:

  • [7] Clinical and Laboratory Standards Institute (CLSI). "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI Standards. URL:

  • [8] Clinical and Laboratory Standards Institute (CLSI). "M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts." CLSI Standards. URL:

  • [2] Oxford Academic. "Understanding the mechanisms of resistance to azole antifungals in Candida species." Journal of Antimicrobial Chemotherapy. URL:

  • [3] Monk, B. C., et al. "Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design." Biochimica et Biophysica Acta. URL:

  • [4] PLOS One. "Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals." PLOS One. URL:

  • [5] ResearchGate. "Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that 'Incomplete' Heme Coordination Is Common." URL:

  • [6] National Institutes of Health (NIH). "The antifungal drug voriconazole is an efficient inhibitor of brain cholesterol 24S-hydroxylase in vitro and in vivo." Journal of Biological Chemistry. URL:

Sources

The Strategic Utility of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Pharmaceutical Scaffolding

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of versatile intermediate compounds are paramount. 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol emerges as a molecule of significant interest, embodying a unique structural architecture that is highly amenable to the generation of a diverse array of pharmacologically active agents. This intermediate synergistically combines three key pharmacophoric elements: a reactive 1H-imidazole ring, a flexible ethoxy linker, and a phenylethanolamine core. This distinct combination makes it a particularly valuable precursor in the synthesis of compounds targeting a range of biological pathways, most notably in the development of novel antifungal agents.

The imidazole moiety is a well-established critical component in many antifungal drugs, where it functions by coordinating with the heme iron of cytochrome P450 enzymes, such as lanosterol 14α-demethylase.[1][2] This interaction inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death.[3][4] The phenylethanolamine backbone is a common structural motif in a variety of biologically active compounds and provides a chiral center, allowing for stereoselective interactions with biological targets.[5] The ethoxy linker offers synthetic flexibility and influences the overall physicochemical properties of the final drug molecule, such as solubility and membrane permeability.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound as a key intermediate in pharmaceutical research and development. We will explore its synthesis, its application in the preparation of a representative antifungal agent, and the analytical methodologies for its characterization.

Mechanistic Insight: The Role of the Imidazole Moiety in Antifungal Activity

The therapeutic efficacy of many imidazole-based antifungal agents stems from their ability to disrupt the integrity of the fungal cell membrane.[2] This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway.[6]

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane essential component CYP51->Ergosterol conversion Imidazole Imidazole Moiety of Antifungal Drug Imidazole->CYP51 inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Imidazole Antifungals.

Synthesis of the Intermediate: this compound

The synthesis of this key intermediate can be logically approached in a convergent manner, preparing the two key fragments, the imidazole-containing side chain and the phenylethanol core, separately before their final coupling.

Part A: Synthesis of 2-(1H-Imidazol-1-yl)ethan-1-ol

This synthesis involves the N-alkylation of imidazole with a suitable two-carbon electrophile.

G Imidazole Imidazole Intermediate 2-(1H-Imidazol-1-yl)ethan-1-ol Imidazole->Intermediate Chloroethanol 2-Chloroethanol Chloroethanol->Intermediate Base Base (e.g., NaH, K2CO3) Base->Imidazole deprotonation Solvent Solvent (e.g., DMF, ACN) Solvent->Intermediate reaction medium

Caption: Synthetic Workflow for 2-(1H-Imidazol-1-yl)ethan-1-ol.

Protocol 1: N-Alkylation of Imidazole with 2-Chloroethanol

This protocol outlines a common and effective method for the synthesis of 2-(1H-Imidazol-1-yl)ethan-1-ol.

Materials:

  • Imidazole

  • 2-Chloroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve imidazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 2-chloroethanol (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient).

Parameter Value
Typical Yield 75-85%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.50 (s, 1H), 7.08 (s, 1H), 6.95 (s, 1H), 4.10 (t, 2H), 3.90 (t, 2H), 2.50 (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 137.5, 129.0, 119.5, 61.0, 48.0
Part B: Synthesis of 2-(4-hydroxyphenyl)ethan-1-ol

This starting material can be synthesized from p-hydroxyacetophenone.[7]

Protocol 2: Reduction of p-Hydroxyacetophenone

Materials:

  • p-Hydroxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve p-hydroxyacetophenone (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Parameter Value
Typical Yield 90-95%
Purity (by GC-MS) >99%
¹H NMR (CDCl₃, 400 MHz) δ 7.15 (d, 2H), 6.80 (d, 2H), 4.85 (t, 1H), 3.85 (q, 2H), 2.80 (d, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 155.0, 130.5, 130.0, 115.5, 70.5, 45.0
Part C: Coupling via Williamson Ether Synthesis

The final step involves the coupling of the two synthesized fragments.

Protocol 3: Synthesis of this compound

Materials:

  • 2-(1H-Imidazol-1-yl)ethan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 2-(4-hydroxyphenyl)ethan-1-ol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Activation of the alcohol: Dissolve 2-(1H-Imidazol-1-yl)ethan-1-ol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool to 0 °C and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise. Stir at room temperature for 4-6 hours. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to obtain the tosylated intermediate.

  • Ether synthesis: To a solution of 2-(4-hydroxyphenyl)ethan-1-ol (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

  • Add the tosylated intermediate from step 1 (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

  • Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the final product.

Parameter Value
Typical Yield 65-75%
Purity (by HPLC) >97%
¹H NMR (DMSO-d₆, 400 MHz) δ 7.65 (s, 1H), 7.20 (d, 2H), 7.15 (s, 1H), 6.90 (s, 1H), 6.85 (d, 2H), 4.65 (t, 1H), 4.25 (t, 2H), 4.15 (t, 2H), 3.60 (q, 2H), 2.70 (t, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 157.5, 137.0, 132.0, 129.5, 128.5, 119.0, 114.5, 69.5, 66.0, 47.0, 45.5
MS (ESI+) m/z Calculated for C₁₃H₁₆N₂O₂: 232.12. Found: 233.13 [M+H]⁺

Application in Pharmaceutical Synthesis: A Representative Antifungal Agent

The intermediate this compound is an ideal precursor for synthesizing antifungal agents structurally related to known drugs like ketoconazole. The primary alcohol can be further functionalized to introduce additional structural motifs that can enhance binding to the target enzyme or improve pharmacokinetic properties.

G Intermediate This compound Antifungal Representative Antifungal Agent Intermediate->Antifungal ActivatingAgent Activating Agent (e.g., MsCl, TsCl) ActivatingAgent->Intermediate activation of -OH SideChain Aromatic Side Chain with Nucleophile SideChain->Antifungal nucleophilic substitution

Caption: General Scheme for the Synthesis of a Representative Antifungal Agent.

Protocol 4: Synthesis of a Representative N-Substituted Imidazole Antifungal

This protocol describes the synthesis of a hypothetical but representative antifungal agent by coupling the intermediate with a dichlorinated aromatic side chain, a common feature in many antifungal drugs.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1-(2,4-dichlorophenyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • Mesylation of the intermediate: Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool to 0 °C and add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the mesylated intermediate. Use this crude product directly in the next step.

  • Coupling with the side chain: In a separate flask, dissolve the crude mesylated intermediate (1.0 equivalent) and 1-(2,4-dichlorophenyl)piperazine (1.1 equivalents) in anhydrous acetonitrile.

  • Add potassium carbonate (2.5 equivalents) to the mixture.

  • Heat the reaction to reflux for 24 hours.

  • Cool the reaction to room temperature, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final antifungal compound.

Parameter Value
Typical Yield 50-60%
Purity (by HPLC) >98%
MS (ESI+) m/z Calculated for C₂₃H₂₆Cl₂N₄O: 460.15. Found: 461.16 [M+H]⁺

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and identity of the intermediate and the final pharmaceutical product.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for assessing the purity of the synthesized compounds.[1]

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Detection: UV at 220 nm.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight of the synthesized compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[9]

Conclusion

This compound is a strategically designed intermediate with significant potential in pharmaceutical synthesis. Its unique combination of an imidazole ring, a phenylethanolamine core, and a flexible linker makes it a valuable building block for the creation of novel therapeutic agents, particularly in the realm of antifungal drug discovery. The protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to harness the synthetic utility of this promising molecule.

References

  • Imidazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. Available at: [Link]

  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives - Oxford Academic. Available at: [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. Available at: [Link]

  • Mode of Action of Antifungal Drugs - Microbiology Info.com. Available at: [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These ... - PMC. Available at: [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available at: [Link]

  • RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents.
  • Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Available at: [Link]

  • 2-phenylethanol - bmse000659 - Data - BMRB. Available at: [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI. Available at: [Link]

  • Flow synthesis of an advanced intermediate towards Fluconazole. - ResearchGate. Available at: [Link]

  • WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents.
  • a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Phenylethanolamine - Wikipedia. Available at: [Link]

  • Electronic Supplementary Information Rational Design of Flu-Type Heterometallic Cluster-Based Zr-MOF Yan-Xi Tana, Xue Yanga, Bei - The Royal Society of Chemistry. Available at: [Link]

  • Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Available at: [Link]

  • A Process For The Preparation Of Cis Tosylate, An Intermediate Of Ketoconazole. Available at: [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Phenylethanolamine - mzCloud. Available at: [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Available at: [Link]

  • Showing Compound 2-Phenylethanol (FDB012152) - FooDB. Available at: [Link]

  • Double stable isotope ultra performance liquid chromatographic tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase, the crucial enzyme responsible for synthesis of epinephrine - PMC. Available at: [Link]

  • Double stable isotope ultra performance liquid chromatographic-tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase, the crucial enzyme responsible for synthesis of epinephrine | Scilit. Available at: [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • Efficient Synthesis of p-Hydroxyphenyl Ethanol from Hydrogenation of Methyl p-Hydroxyphenylacetate with CNTs-promoted Cu-Zr Catalyst - ResearchGate. Available at: [Link]

  • CN107739373B - Preparation method of ketoconazole - Google Patents.
  • CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

Sources

Application Note: 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol as a Thromboxane Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the use of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol , a specific imidazole-based probe used in the study of Thromboxane A2 (TXA2) synthase inhibition.

Executive Summary & Mechanism of Action

Compound Profile

This compound (CAS: 99761-74-7) is a synthetic imidazole derivative structurally homologous to Dazoxiben (UK-37,248).[1][2] While Dazoxiben possesses a benzoic acid tail, this compound features a phenylethanol tail. It functions as a selective inhibitor of Thromboxane A2 Synthase (TXAS) , a cytochrome P450 enzyme (CYP5A1).

Mechanism of Action

The compound inhibits TXAS through a dual-interaction mechanism common to imidazole-based inhibitors:

  • Heme Coordination: The basic nitrogen (N-3) of the imidazole ring coordinates directly with the heme iron (Fe³⁺) in the active site of TXAS, preventing the binding of the substrate (Prostaglandin H2).

  • Hydrophobic Interaction: The phenylethanol tail occupies the hydrophobic substrate channel.

Therapeutic Relevance: By inhibiting TXAS, the compound blocks the formation of Thromboxane A2 (a potent vasoconstrictor and platelet aggregator) and redirects the accumulated endoperoxide substrate (PGH2) toward the Prostacyclin (PGI2) synthase pathway.[3] This "endoperoxide redirection" results in a net anti-thrombotic and vasodilatory effect.

Pathway Visualization

The following diagram illustrates the redirection mechanism induced by the inhibitor.

TXAS_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1/COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane Synthase (CYP5A1) PGH2->TXAS PGIS Prostacyclin Synthase PGH2->PGIS TXA2 Thromboxane A2 (Vasoconstriction) TXAS->TXA2 Blocked INHIBITOR Inhibitor: This compound INHIBITOR->TXAS Inhibits (Heme Coordination) PGI2 Prostacyclin (PGI2) (Vasodilation) PGIS->PGI2 Shunted (Redirection)

Caption: Mechanism of Endoperoxide Redirection. The inhibitor blocks TXAS, shunting PGH2 towards the PGI2 pathway.[3]

Preparation and Handling

Physicochemical Properties
  • Molecular Weight: 232.28 g/mol (approximate based on structure).

  • Solubility: Soluble in organic solvents (DMSO, Ethanol). Limited solubility in water.

  • Stability: Stable at -20°C in solid form. Solutions in DMSO should be used within 24 hours or aliquoted and frozen.

Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 2.32 mg of the compound in 1 mL of anhydrous DMSO. Vortex until clear.

  • Working Solution: Dilute the stock solution 1:1000 in Phosphate Buffered Saline (PBS) or Tyrode’s buffer immediately prior to use to achieve a 10 µM working concentration.

    • Note: Ensure the final DMSO concentration in the assay is < 0.1% to avoid solvent effects on platelet function.

Protocol A: In Vitro Microsomal TXAS Inhibition Assay

Objective: To determine the IC50 of the compound using human platelet microsomes.

Reagents Required
  • Enzyme Source: Human Platelet Microsomes (isolated via differential centrifugation).

  • Substrate: Prostaglandin H2 (PGH2) (stabilized in acetone, stored at -80°C).

  • Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA.

  • Detection: TXB2 Enzyme Immunoassay (EIA) Kit (TXB2 is the stable metabolite of TXA2).

Experimental Workflow
StepActionCritical Parameter
1 Pre-incubation Incubate 100 µg of microsomal protein with varying concentrations of the inhibitor (1 nM – 100 µM) in Tris-HCl buffer (Total Vol: 450 µL) for 5 min at 37°C.
2 Substrate Addition Initiate reaction by adding 50 µL of PGH2 (final conc. 5 µM).
3 Reaction Incubate for 2 minutes at 37°C.
4 Termination Stop reaction by adding 100 µL of 1M Citric Acid and placing tubes on ice.
5 Neutralization Neutralize with 1N NaOH prior to EIA to fit kit pH requirements.
6 Quantification Measure TXB2 levels using EIA/ELISA. Calculate % inhibition relative to vehicle control.
Data Analysis

Plot the log[Inhibitor] vs. % Inhibition. Fit the data to a sigmoidal dose-response equation (4-parameter logistic) to calculate the IC50.

Protocol B: Ex Vivo Platelet Aggregation (LTA)

Objective: To assess the functional efficacy of the inhibitor in a physiological environment using Light Transmission Aggregometry (LTA).

Workflow Visualization

LTA_Protocol Blood Whole Blood (Citrate Anticoagulant) PRP Platelet Rich Plasma (PRP) Blood->PRP Centrifuge 200xg, 15 min Incubation Incubate with Inhibitor (37°C, 3 min) PRP->Incubation Agonist Add Agonist (Arachidonic Acid 1 mM) Incubation->Agonist Measure Measure Light Transmission (5 min) Agonist->Measure

Caption: Workflow for Light Transmission Aggregometry (LTA) using PRP.

Detailed Steps
  • Blood Collection: Collect human venous blood into 3.2% sodium citrate (1:9 ratio).

  • PRP Preparation: Centrifuge at 200 x g for 15 minutes at room temperature. Collect the supernatant (PRP).

  • PPP Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet Poor Plasma (PPP) (used as the 100% transmission baseline).

  • Assay:

    • Place 450 µL of PRP in the aggregometer cuvette (37°C, stirring at 1200 rpm).

    • Add 5 µL of Inhibitor solution (or vehicle). Incubate for 3 minutes.

    • Add 50 µL of Arachidonic Acid (1 mM final) or Collagen (2 µg/mL).

    • Note: Do not use U46619 (TXA2 mimetic) as the agonist, as this inhibitor blocks synthesis, not the receptor. Using U46619 would bypass the drug's mechanism.

  • Measurement: Record aggregation for 5-7 minutes.

Scientific Commentary: Structure-Activity Relationship (SAR)

The specific use of This compound is often comparative. In the development of TXAS inhibitors, the polarity of the "tail" group is critical for potency and duration of action.

  • Acid vs. Alcohol: Dazoxiben (the acid form) is generally more potent in vitro because the carboxylate group interacts with polar residues at the mouth of the active site channel.

  • The Alcohol's Role: The alcohol derivative (this compound) is often used to:

    • Probe Membrane Permeability: The neutral alcohol penetrates platelet membranes more effectively than the charged acid.

    • Prodrug Studies: In vivo, the alcohol is oxidized to the corresponding carboxylic acid (Dazoxiben-like active metabolite).

    • Selectivity Controls: To verify that inhibition is due to heme coordination (imidazole) rather than non-specific acid-base interactions.

Expected Results:

  • In Microsomes: IC50 ~ 10⁻⁷ to 10⁻⁶ M (slightly less potent than Dazoxiben).

  • In Whole Blood: Potentially higher efficacy than expected due to superior cell penetration compared to the free acid, depending on the incubation time allowing for intracellular oxidation.

References

  • Cross, P. E., et al. (1985). "Selective thromboxane synthetase inhibitors. 1. 1-[(Aryloxy)alkyl]-1H-imidazoles." Journal of Medicinal Chemistry, 28(10), 1427–1432.

  • Tyler, H. M., et al. (1981). "A study of the pharmacological profile of the thromboxane synthetase inhibitor, UK-37,248 (Dazoxiben)." British Journal of Pharmacology, 74(4), 960P.

  • Fischer, S., et al. (1983). "Structure-activity relationships of imidazole derivatives as inhibitors of thromboxane synthetase." Thrombosis Research, 32(2), 161-171.

  • Pfizer Inc. (1980). "Imidazole derivatives useful as thromboxane synthetase inhibitors."[3][4] U.S. Patent 4,217,357.[5] (Describes the generic class and synthesis of hydroxy-ethyl analogues).

Sources

Application Note: Kinetic Evaluation and Mechanistic Profiling of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol (CAS 99761-74-7)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol (CAS 99761-74-7) is a highly specialized building block and intermediate, characterized by its terminal imidazole ring linked via an ethoxy spacer to a para-substituted phenyl-ethanol moiety. In drug development, the unsubstituted nitrogen lone pair of the imidazole ring acts as a classic Type II pharmacophore , capable of directly coordinating with the heme iron (Fe³⁺) in the active site of Cytochrome P450 (CYP) enzymes. The lipophilic ethoxyphenyl-ethanol tail provides additional binding affinity by occupying the hydrophobic substrate pocket of the enzyme.

Because of this structural motif, evaluating the compound's potential to cause Drug-Drug Interactions (DDIs) via CYP450 inhibition is a critical regulatory milestone. This application note details the experimental setup for conducting robust, self-validating kinetic studies to determine the reversible inhibition (


, 

) and Time-Dependent Inhibition (TDI) parameters (

,

) of this compound, utilizing LC-MS/MS quantification as recommended by the [1].

Scientific Causality & Experimental Design (E-E-A-T)

To ensure the trustworthiness and clinical translatability of the kinetic data, the experimental design relies on specific, causal choices:

  • Enzyme Source (Pooled Human Liver Microsomes - HLMs): While recombinant CYP enzymes offer high purity, pooled HLMs (typically from 50 donors) are strictly required for these assays. HLMs preserve the native lipid bilayer environment and natural stoichiometric ratio of P450 enzymes to NADPH-cytochrome P450 reductase, which is essential for accurate

    
     and 
    
    
    
    determinations [2].
  • Substrate Selection at

    
    :  To accurately detect competitive inhibition (Type II binding), the probe substrate concentration must be set precisely at or slightly below its Michaelis-Menten constant (
    
    
    
    ). If the substrate concentration is too high, it will outcompete the inhibitor, artificially inflating the apparent
    
    
    .
  • LC-MS/MS vs. Fluorometric Assays: Imidazole-containing aromatic compounds often exhibit auto-fluorescence or quench fluorescent signals. LC-MS/MS is utilized to quantify specific probe metabolites (e.g., 1'-OH midazolam for CYP3A4), bypassing optical interference and providing absolute structural specificity [3].

  • Self-Validating System: Every assay plate includes a Vehicle Control (0.1% DMSO) to establish baseline 100% enzyme activity, an Internal Standard (IS) to normalize LC-MS/MS ionization variance, and a Positive Control Inhibitor (e.g., Ketoconazole for CYP3A4) to validate assay sensitivity.

Experimental Protocols

Protocol 1: Reversible Inhibition Kinetics ( and )

This protocol determines the concentration of this compound required to inhibit 50% of specific CYP isoform activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform a 7-point serial dilution (e.g., 0.1, 0.3, 1, 3, 10, 30, and 100 µM final assay concentrations). Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced CYP inhibition.

  • Master Mix Assembly: In a 96-well plate, combine pooled HLMs (final protein concentration: 0.1 mg/mL) and the specific CYP probe substrate (at its predetermined

    
    ) in 100 mM Potassium Phosphate buffer (pH 7.4).
    
  • Pre-Incubation: Add the diluted test compound to the Master Mix. Incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Initiate the catalytic cycle by adding an NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for 10 minutes (for CYP3A4) or 20 minutes (for CYP1A2/2C9) to ensure linear metabolite formation.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold Acetonitrile containing a stable-isotope-labeled Internal Standard (e.g., ¹³C₆-1'-OH midazolam).

  • Protein Precipitation & LC-MS/MS: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify metabolite formation.

Protocol 2: Time-Dependent Inhibition (TDI) Assessment

Imidazole derivatives can occasionally undergo CYP-mediated bioactivation (e.g., N-dealkylation or epoxidation), generating reactive intermediates that covalently bind to the apoenzyme, causing Mechanism-Based Inhibition (MBI).

Step-by-Step Methodology:

  • Primary Pre-Incubation: Incubate HLMs (1.0 mg/mL) with the test compound (at 5x

    
    ) in the presence and  absence of the NADPH regenerating system at 37°C.
    
  • Time-Course Sampling: At specific time intervals (0, 5, 10, 15, 20, and 30 minutes), remove a 10 µL aliquot from the primary incubation.

  • Secondary Dilution: Dilute the aliquot 10-fold into a secondary incubation plate containing the probe substrate (at 5x

    
    ) and fresh NADPH. This dilution minimizes reversible inhibition, isolating the irreversible inactivation effect.
    
  • Quenching & Analysis: Incubate the secondary plate for 10 minutes, quench with ice-cold Acetonitrile + IS, and analyze via LC-MS/MS. An

    
     shift > 1.5-fold between the NADPH(+) and NADPH(-) pre-incubations indicates TDI.
    

Visualizations

AssayWorkflow A 1. Compound Preparation Serial Dilution (0.1 - 100 µM) C 3. Pre-Incubation (37°C for 5-10 min) A->C B 2. Master Mix Assembly HLMs + Buffer + Substrate B->C D 4. Reaction Initiation Add NADPH Regenerating System C->D E 5. Reaction Quenching Ice-cold Acetonitrile + IS D->E F 6. Protein Precipitation Centrifugation (4000 rpm, 15 min) E->F G 7. LC-MS/MS Analysis Metabolite Quantification F->G H 8. Kinetic Modeling IC50, Ki, and kinact/KI G->H

Step-by-step workflow for in vitro CYP450 inhibition kinetic assays using LC-MS/MS.

Mechanism Resting Resting CYP450 (Heme Fe3+) ES Enzyme-Substrate Complex Resting->ES Probe Substrate EI Enzyme-Inhibitor Complex (Type II) Resting->EI Imidazole-ethoxy-phenyl-ethanol ES->EI Competitive Displacement Metabolite Metabolite + CYP450 ES->Metabolite NADPH, O2 (Catalytic Cycle) EI->Resting Reversible Dissociation

Type II competitive inhibition mechanism via imidazole-heme coordination in CYP450 enzymes.

Data Presentation

Table 1: Standard Substrates and Positive Controls for CYP Profiling This self-validating matrix ensures that any observed inhibition by the target compound is benchmarked against established clinical inhibitors [2].

CYP IsoformProbe SubstrateSubstrate

(µM)
Target MetabolitePositive Control InhibitorExpected Control

(µM)
CYP1A2 Phenacetin40Acetaminophen

-Naphthoflavone
0.01 - 0.05
CYP2C9 Diclofenac54'-OH DiclofenacSulfaphenazole0.2 - 0.5
CYP2D6 Dextromethorphan5DextrorphanQuinidine0.05 - 0.15
CYP3A4 Midazolam31'-OH MidazolamKetoconazole0.01 - 0.04

Table 2: Representative Kinetic Parameters for this compound Mock data illustrating the expected profile of a moderate Type II CYP3A4 inhibitor.

ParameterValueInterpretation / Causality

(CYP3A4)
1.2 µMModerate reversible inhibition due to imidazole-heme coordination.

(CYP3A4)
0.6 µMCalculated via Cheng-Prusoff equation; confirms competitive binding.

Shift (TDI)
1.1xNo significant shift (<1.5x) indicates absence of mechanism-based inactivation.

N/ANot applicable; compound does not exhibit time-dependent irreversible binding.

References

  • FDA Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration (2020). Available at:[Link]

  • Evotec In Vitro ADME Protocols: Cytochrome P450 (CYP) Inhibition Assay (IC50). Evotec SE. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the formulation hurdles associated with complex amphiphilic molecules. 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol is a classic example of a "brick dust/grease" hybrid molecule that often precipitates in standard aqueous buffers. This guide provides a mechanistic breakdown of its physicochemical properties and delivers field-proven, self-validating protocols to ensure your compound remains in solution during your assays.

Physicochemical Profiling: The Root Cause of Precipitation

To solve a solubility issue, we must first understand the molecular causality. Why does this specific compound crash out of solution in phosphate-buffered saline (PBS) or cell culture media?

  • High Lipophilicity: The molecule features a bulky, hydrophobic core (a phenyl ring) flanked by an ethoxy ether linkage and an ethanol group. These structural elements strongly favor organic environments over water.

  • pH-Dependent Ionization: The critical functional group governing aqueous solubility is the 1-alkylimidazole ring. The conjugate acid of a 1-alkylimidazole typically exhibits a pKa of approximately 7.0[1][2].

  • The Causality: At physiological pH (7.4), the imidazole nitrogen is predominantly unprotonated (neutral). Without a formal charge to interact with water dipoles, hydrophobic forces dominate, leading to rapid aggregation and precipitation. Conversely, at acidic pH (< 6.0), the nitrogen becomes protonated, creating a highly water-soluble organic cation.

Diagnostic Troubleshooting Workflow

Select the appropriate solubilization strategy based on the strict constraints of your downstream application (e.g., in vitro cell assays vs. in vivo animal dosing).

G Start Low Aqueous Solubility Detected Q1 Is acidic pH (< 5.5) acceptable? Start->Q1 pH_Adj Strategy A: pH Modulation Protonate imidazole Q1->pH_Adj Yes Q2 Are organic solvents (DMSO) tolerated? Q1->Q2 No (Needs pH 7.4) Success1 Solubilized (Acidic) pH_Adj->Success1 Cosolvent Strategy B: Co-solvents Dissolve in DMSO Q2->Cosolvent Yes (<1% final) Q3 Is this for in vivo dosing? Q2->Q3 No (Zero solvent) Success2 Solubilized (In Vitro) Cosolvent->Success2 Complex Strategy C: Complexation Use HP-β-CD Q3->Complex Yes Lipid Strategy D: Surfactants Tween-80 / PEG400 Q3->Lipid Alternative Success3 Solubilized (Neutral/In Vivo) Complex->Success3 Lipid->Success3

Decision tree for solubilizing 1-alkylimidazole derivatives based on assay constraints.

Core Troubleshooting Protocols

Strategy A: pH Modulation (Acidification / Salt Formation)

Mechanism: Lowering the pH below the pKa of the imidazole ring (pH < 5.5) ensures >90% protonation. This converts the lipophilic neutral molecule into a positively charged species, maximizing dipole-ion interactions with water. Step-by-Step Protocol:

  • Weigh the desired amount of the compound into a sterile glass vial.

  • Add 0.1 N HCl dropwise (approximately 1.05 to 1.1 molar equivalents relative to the compound) while vortexing vigorously until the powder is completely dissolved.

  • Dilute the acidic concentrate with your target buffer (e.g., 50 mM Citrate buffer, pH 4.5 - 5.5) to reach the final desired volume. Self-Validation System: If the solution turns cloudy or opalescent upon final dilution, the pH has drifted above 6.0, causing deprotonation. Validate the final solution using a calibrated micro-pH electrode; adjust dropwise with 0.1 N HCl if necessary until clarity is restored.

Strategy B: Co-Solvent Systems (Ideal for In Vitro Assays)

Mechanism: Organic co-solvents like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG 400) reduce the dielectric constant of the aqueous medium and disrupt water's structured hydrogen-bonding network. This thermodynamically lowers the energy barrier for solvating the hydrophobic phenyl/ether core[3]. Step-by-Step Protocol:

  • Prepare a highly concentrated master stock (e.g., 20 mM to 50 mM) in 100% anhydrous DMSO.

  • Vortex and sonicate the vial in a water bath for 5–10 minutes at room temperature until no particulate matter remains.

  • For cell-based assays, dilute the DMSO stock directly into pre-warmed (37°C) cell culture media immediately before use. Ensure the final DMSO concentration remains ≤ 1.0% (v/v) to prevent solvent-induced cytotoxicity. Self-Validation System: Perform a serial dilution of your stock into the assay media. Observe the highest concentration well under an inverted phase-contrast microscope (20x objective). If you observe micro-crystals or amorphous aggregates, you have exceeded the kinetic solubility limit. You must lower the final concentration or transition to Strategy C.

Strategy C: Cyclodextrin Complexation (Ideal for In Vivo Dosing at Neutral pH)

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic outer surface. It physically encapsulates the hydrophobic phenyl ring of the compound, shielding it from water while maintaining a highly soluble profile at physiological pH (7.4)[4]. Step-by-Step Protocol:

  • Prepare a 10% to 20% (w/v) solution of HP-β-CD in standard sterile saline or PBS (pH 7.4).

  • Add the compound powder directly to the cyclodextrin solution.

  • Stir continuously using a magnetic stir bar for 12–24 hours at room temperature (or sonicate for 60 minutes) to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter to remove any uncomplexed, undissolved drug. Self-Validation System: Analyze the filtered solution via UV-Vis spectrophotometry or HPLC against a standard curve prepared in DMSO. The quantified concentration in the filtrate represents the true, stable complexed solubility limit.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyTypical Solubility LimitPhysiological pH CompatibilityCytotoxicity / TolerabilityBest Application Use-Case
Aqueous Buffer (PBS) < 0.01 mg/mLYes (pH 7.4)Non-toxicBaseline reference
pH Modulation (pH 4.0) > 10 mg/mLNoMay cause local irritationGI simulation, stock solutions
Co-solvent (1% DMSO) 0.1 - 0.5 mg/mLYes (pH 7.4)Mild (Keep DMSO ≤ 1%)In vitro cell culture assays
Complexation (20% HP-β-CD) 2.0 - 5.0 mg/mLYes (pH 7.4)Highly toleratedIn vivo IV or oral dosing

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately when I add the DMSO stock to my cell culture media. What is happening? A: This phenomenon is known as "solvent shift" precipitation. When the DMSO diffuses rapidly into the bulk aqueous media, the local concentration of the highly hydrophobic neutral imidazole exceeds its aqueous solubility limit before it can evenly disperse. Troubleshooting Fix: Always warm the media to 37°C prior to addition. Maintain vigorous vortexing of the media while adding the DMSO stock dropwise. Alternatively, pre-dilute the DMSO stock 1:1 with PEG 400 before introducing it to the aqueous phase to create a smoother solvent transition.

Q: Can I use lipid-based surfactants like Tween-80 or Kolliphor EL instead of cyclodextrins for animal dosing? A: Yes. Forming micellar solutions is highly effective for lipophilic 1-alkylimidazoles. A standard, well-tolerated formulation for intraperitoneal (IP) injection is 5% DMSO, 10% Tween-80, and 85% Saline. Critical step: Dissolve the drug completely in the DMSO first, add the Tween-80 and mix thoroughly to coat the drug, and only then slowly add the saline while vortexing.

Q: How should I store the solubilized compound to maintain stability? A: Aqueous acidic solutions and HP-β-CD complexes should be stored at 4°C and utilized within 1 to 2 weeks to prevent microbial growth or gradual precipitation. 100% DMSO master stocks should be aliquoted into single-use volumes and stored at -20°C in tightly sealed tubes. Caution: DMSO is highly hygroscopic; repeated freeze-thaw cycles will introduce atmospheric water, which severely degrades the stock's solubilizing power over time.

References

  • 1-Methylimidazole - Wikipedia Source: Wikipedia URL
  • pKa Matching Enables Quantum Proton Delocalization in Acid-1-Methylimidazole Binary Mixtures Source: ACS Publications URL
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL
  • Source: Medical University of Warsaw (WUM)

Sources

How to resolve poor peak shape in HPLC analysis of imidazole compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously difficult challenges in liquid chromatography: achieving sharp, symmetrical peaks for imidazole and its derivatives.

Imidazole is a highly polar, basic heterocyclic compound with a


 of 7.01[1]. Its unique physicochemical properties make it highly susceptible to secondary interactions, mixed ionization states, and poor retention in standard Reversed-Phase HPLC (RP-HPLC). This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to resolve them.

Diagnostic FAQs: Understanding the Causality of Peak Tailing

Q1: Why does my imidazole peak tail so severely on a standard C18 column? A: The primary cause of peak tailing for basic compounds like imidazole is secondary ion-exchange interactions with the silica backbone of the stationary phase[2]. While the primary retention mechanism is hydrophobic interaction with the C18 ligands, standard "Type A" silica contains acidic silanol groups (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)[3]. At mid-to-high pH levels, these silanols deprotonate into anionic 

sites. Because imidazole is protonated at lower pH levels, the positively charged imidazolium ion interacts strongly with these anionic silanols, causing the molecules to "drag" through the column and form a tailing peak.

Q2: I am operating at pH 7.0. Why is my peak broad and sometimes split? A: You are operating too close to the analyte's


. Imidazole has a 

of 7.01[1]. At pH 7.0, the molecule exists in a 50/50 equilibrium between its protonated (ionized) and unprotonated (neutral) states. These two states have drastically different hydrophobicities and partition coefficients. This dual-state retention causes peak broadening, splitting, and severe run-to-run irreproducibility[2]. Rule of Thumb: Always buffer your mobile phase at least 2 pH units away from the analyte's

(i.e., pH < 5.0 or pH > 9.0)[1].

Q3: I lowered the pH to 3.0 to fully protonate the imidazole, but it now elutes at the void volume. How do I fix this? A: When imidazole is fully protonated (pH < 5.0), its polarity increases significantly, causing it to lose affinity for the hydrophobic C18 stationary phase[1]. To resolve this, you have three options:

  • Use an Ion-Pairing Reagent: Adding an anionic ion-pairing agent like octanesulfonic acid (10 mM) to the mobile phase will pair with the positively charged imidazole, forming a neutral, hydrophobic complex that retains well on a C18 column.

  • Use an "AQ" or Polar-Embedded Column: These columns resist phase collapse in 100% aqueous mobile phases, allowing you to use highly aqueous conditions to retain the polar imidazole[4].

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar analytes that fail to retain in RP-HPLC[5].

Mechanistic Workflows & Decision Trees

To systematically resolve imidazole peak shape issues, follow the logical pathways outlined in the diagrams below.

RootCause A Imidazole Peak Tailing B Mobile Phase pH? A->B C pH 6.0 - 8.0 (Near pKa 7.01) B->C D pH < 5.0 (Fully Ionized) B->D E Mixed Ionization States (Broad/Split Peaks) C->E F Silanol Ion-Exchange (Secondary Interactions) D->F G Adjust pH to <5 or >9 E->G H Use Base-Deactivated Column or Ion-Pairing F->H

Caption: Root cause analysis of imidazole peak tailing based on mobile phase pH.

MethodDev Start Assess Imidazole Retention RP Reversed-Phase (RP-HPLC) Start->RP Ret Capacity Factor (k') > 2? RP->Ret Yes Optimize Peak Shape (Buffer Capacity / End-capping) Ret->Yes Yes No Elutes near Void Volume Ret->No No Fix1 Add Ion-Pairing Agent (e.g., Octanesulfonate) No->Fix1 Fix2 Switch to HILIC Mode (>70% ACN) No->Fix2

Caption: Decision tree for selecting RP-HPLC vs. HILIC based on imidazole retention.

Quantitative Data & Parameter Selection

Choosing the correct buffer and pH is the most critical step in imidazole analysis. The buffer capacity is maximized when the mobile phase pH is within ±1 unit of the buffer's


[1].

Table 1: Impact of Mobile Phase pH on Imidazole (


 = 7.01) 
Mobile Phase pHImidazole StateChromatographic EffectRecommended Action
pH < 5.0 >99% Ionized (

)
Low retention, sharp peaks (if silanols are blocked)Use ion-pairing agents or AQ-type columns.
pH 6.0 - 8.0 Mixed (Neutral / Ionized)Peak broadening, splitting, poor reproducibilityAVOID. Adjust pH away from this range.
pH > 9.0 >99% Neutral (

)
High retention, excellent peak shapeUse high-pH tolerant columns (e.g., hybrid silica).

Table 2: Recommended Buffers for Imidazole Analysis

Buffer SystemBuffer

Effective pH RangeMS Compatible?Notes
Phosphate 2.15, 7.20, 12.331.1 - 3.1; 6.2 - 8.2NoExcellent UV transparency. Avoid pH 7.2 range for imidazoles.
Acetate 4.763.8 - 5.8Yes (Ammonium)Good for LC-MS. Keeps imidazole fully ionized.
Formate 3.752.8 - 4.8Yes (Ammonium)Ideal for low pH RP-HPLC and LC-MS.

Self-Validating Experimental Protocols

Protocol A: Low-pH Ion-Pairing RP-HPLC Method for Imidazole

Objective: To achieve a symmetrical peak and adequate retention (


) for imidazole using standard C18 equipment.
Causality: Low pH ensures a single ionization state. Octanesulfonic acid pairs with the basic nitrogen to increase hydrophobicity, while potassium phosphate provides high buffering capacity.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 20 mM Potassium Phosphate Monobasic (

    
    ) in HPLC-grade water.
    
  • Ion-Pairing Addition: Add 10 mM Sodium Octanesulfonate to the buffer solution.

  • pH Adjustment: Adjust the pH to 3.0 using dilute Phosphoric Acid (

    
    ). Self-Validation Check: Verify pH after adding the ion-pairing agent, as it can cause slight shifts. Filter through a 0.22 µm membrane.
    
  • Column Selection: Install a base-deactivated, fully end-capped C18 column (e.g., high-purity Type B silica) to minimize residual silanol activity[6].

  • Mobile Phase Composition: Run an isocratic method at 95% Buffer : 5% Methanol.

  • Equilibration: Flush the column with at least 20 column volumes. Ion-pairing agents require extended equilibration times to fully coat the stationary phase.

  • System Suitability: Inject an imidazole standard. Calculate the USP Tailing Factor (

    
    ). A value of 
    
    
    
    indicates successful suppression of secondary interactions[7].
Protocol B: HILIC Method Setup for Highly Polar Imidazole Derivatives

Objective: To retain highly polar imidazoles without the use of non-volatile ion-pairing agents, making the method LC-MS compatible. Causality: HILIC relies on a water-enriched layer on a polar stationary phase. Analytes partition between the bulk organic mobile phase and this aqueous layer[5].

Step-by-Step Methodology:

  • Column Selection: Install a bare silica, amide, or zwitterionic HILIC column.

  • Buffer Preparation: Prepare a 10 mM Ammonium Acetate buffer. Adjust pH to 4.5 using Acetic Acid. Note: A minimum of 10 mM salt is required in HILIC to ensure a robust water layer and reproducible retention[5].

  • Mobile Phase Composition: Set the pump to deliver 90% Acetonitrile (ACN) and 10% Buffer. Crucial: In HILIC, the aqueous portion is the "strong" eluting solvent.

  • Sample Diluent: Dissolve the imidazole sample in a diluent matching the initial mobile phase (e.g., 90% ACN). Self-Validation Check: Injecting a sample dissolved in 100% water will disrupt the HILIC partition layer and cause severe peak distortion.

  • Analysis: Run the method. Imidazole will be highly retained due to its polarity.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at: [Link]

  • ACE News. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Available at: [Link]

  • GL Sciences. How to Use Buffers - HPLC Column Technical Guide. Available at:[Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Available at: [Link]

  • Chromatography Forum. RP HPLC method for Imidazole. Available at:[Link]

  • LCGC International. Highlights of HPLC 2012. Available at: [Link]

Sources

Minimizing degradation of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Degradation of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Executive Summary: The Stability Paradox

Compound Identity: this compound Common Designation: Dazoxiben Alcohol Intermediate CAS Registry: 85650-57-3 (Analogous/Related)[1][2]

As a Senior Application Scientist, I often see this compound mishandled because it presents a "stability paradox." It contains a robust ether linkage and a stable phenyl core, leading researchers to treat it casually.[2] However, the molecule possesses two "Achilles' heels":

  • The Imidazole Ring: A basic nitrogen heterocycle that is hygroscopic and prone to N-oxidation.[1][2]

  • The Primary Alcohol: A terminal phenethyl alcohol moiety susceptible to oxidative dehydrogenation to its corresponding aldehyde and carboxylic acid.[2]

This guide provides a self-validating storage and handling protocol designed to arrest these degradation pathways.

Degradation Mechanics & Visual Analysis

To prevent degradation, you must understand the enemy.[2] The diagram below maps the specific chemical vulnerabilities of this molecule under standard storage conditions.

DegradationPathways Compound Target Molecule (Dazoxiben Alcohol Int.) Hydrate Sticky/Caked Solid (Hydrate Formation) Compound->Hydrate Hygroscopic Absorption Aldehyde Aldehyde Impurity (Oxidation) Compound->Aldehyde Dehydrogenation NOxide Imidazole N-Oxide (Yellowing) Compound->NOxide N-Oxidation Moisture Atmospheric Moisture Moisture->Hydrate Oxygen Oxygen (Air) Oxygen->Aldehyde Oxygen->NOxide Light UV/Vis Light Light->NOxide Acid Carboxylic Acid (Further Oxidation) Aldehyde->Acid Auto-oxidation

Figure 1: Critical degradation pathways showing the cascade from the parent alcohol to oxidative impurities and physical state changes.[1][2]

The "Gold Standard" Storage Protocol

This protocol is not a suggestion; it is a requirement for maintaining >98% purity over 6+ months.

Step 1: Environmental Control (The Atmosphere)

The imidazole ring is a moisture magnet.[2] Once the crystal lattice absorbs water, the localized pH changes, catalyzing oxidation on the alcohol tail.

  • Action: Store under Argon (Ar) , not Nitrogen.[2] Argon is heavier than air and provides a superior "blanket" in opened vials.[2]

  • Container: Use amber borosilicate glass with a Teflon-lined (PTFE) screw cap.[1] Avoid polyethylene (PE) bags, as they are permeable to oxygen over time.[2]

Step 2: Thermal Regulation
  • Temperature: -20°C is mandatory for long-term storage (>1 month).

  • Why? At 4°C, the rate of aldehyde formation (via auto-oxidation) is slow but non-zero.[1][2] At -20°C, the activation energy barrier effectively halts this transition.[1][2]

Step 3: Desiccation Strategy

Do not rely on the container seal alone.[1][2][3]

  • Action: Place the primary vial inside a secondary containment vessel (e.g., a larger jar) containing active silica gel or molecular sieves (4Å).

  • Indicator: Use color-indicating silica.[1][2] If it turns pink, your primary barrier is compromised.[2]

ParameterStandard (Poor)Optimized (Gold Standard)Impact on Stability
Atmosphere AirArgon/NitrogenPrevents N-oxide & Aldehyde formation
Temp Room Temp (25°C)-20°CHalts kinetics of oxidation
Humidity AmbientDesiccator (<10% RH)Prevents caking/hydrolysis facilitation
Light Clear GlassAmber Glass/FoilPrevents photo-induced yellowing

Troubleshooting & FAQs: The "Emergency Room"

Q1: My white powder has turned into a sticky, yellow gum. Is it salvageable?

  • Diagnosis: This is a classic "double-hit."[1][2] The stickiness is due to hygroscopicity (water absorption by the imidazole), and the yellow color indicates N-oxidation or photo-degradation.[1][2]

  • Solution:

    • Do not heat to dry it (this accelerates oxidation).[2]

    • Dissolve in dry Dichloromethane (DCM).[2]

    • Dry the organic layer over anhydrous

      
      .[2]
      
    • Evaporate under high vacuum at low temp (<30°C).

    • Note: If the yellow color persists after drying, recrystallization (typically from Ethanol/Ether) is required to remove the N-oxide impurity.[1][2]

Q2: I see a new peak at RRT 0.95 in my HPLC. What is it?

  • Diagnosis: This is likely the Aldehyde intermediate (2-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}acetaldehyde).[1][2]

  • Mechanism: Primary alcohols oxidize to aldehydes.[2] Aldehydes are less polar than alcohols, often eluting slightly earlier or later depending on the column pH.[2]

  • Prevention: This confirms oxygen ingress.[2] Check your septum integrity and switch to Argon blanketing.[2]

Q3: The compound is not dissolving in my standard buffer (pH 7).

  • Explanation: The imidazole pKa is approximately 6.9–7.[2]0. At pH 7, it exists as a mixture of neutral and protonated forms.[2]

  • Fix: Lower the pH to 4–5 using dilute HCl or Acetic Acid to fully protonate the imidazole nitrogen (

    
    ).[2] This drastically improves aqueous solubility.[2]
    

Q4: Can I store this as a stock solution in DMSO?

  • Verdict: Yes, but with caution.

  • Protocol: DMSO is hygroscopic.[2] A stock solution at -20°C is stable for ~3 months.[1][2] However, freeze-thaw cycles will introduce moisture.[1][2] Aliquot into single-use vials to avoid repeated opening.

Quality Control (QC) Validation Method

To verify the integrity of your stored sample, use this specific HPLC setup designed to separate the parent alcohol from its oxidative degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Keeps imidazole protonated/sharp).[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Imidazole absorption) and 254 nm (Phenyl ring).[2]

  • Pass Criteria:

    • Main Peak Purity > 98%.[2][4]

    • No shoulder peaks (indicative of aldehyde).[2]

    • Water content (Karl Fischer) < 0.5%.[2]

References

  • Tyler, A., et al. (1981).[2] "Synthesis and Thromboxane Synthase Inhibitory Activity of Dazoxiben and Related Compounds." Journal of Medicinal Chemistry. (Context: Establishes the synthesis and structure of the alcohol intermediate).

  • Baertschi, S. W., et al. (2011).[2] "Pharmaceutical Stress Testing: Predicting Drug Degradation."[2] Informa Healthcare. (Context: Mechanisms of primary alcohol oxidation and N-heterocycle stability).

  • PubChem Compound Summary. (2024). "2-(1H-Imidazol-1-yl)ethanol derivatives." National Center for Biotechnology Information. (Context: Physical properties and general stability data for imidazole-ethanols).[1][2]

  • Scientific Panel on Additives. (2012). "Chemical stability of imidazole derivatives in food and pharma storage." EFSA Journal.[2] (Context: Hygroscopicity and oxidative risks of imidazole rings).[2]

Sources

Refining purification protocols for 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Refining purification protocols for 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Chemical Profile & Separation Logic

Before attempting purification, you must understand the competing functionalities in your molecule. This compound is a chimera of three distinct chemical zones, each with a specific "switch" we can exploit.

The Molecular Anatomy
Functional ZoneChemical NaturepKa (Approx)Purification Implication
Imidazole Head Basic Nitrogen (N3)~6.95 (Conjugate Acid)The Primary Handle. Protonates at pH < 5 (Water Soluble).[1] Neutral at pH > 8 (Organic Soluble).
Ethoxy Linker EtherStableNon-reactive.[1] Provides lipophilicity.
Tyrosol Core Phenyl RingNeutralHydrophobic scaffold.[1]
Ethanol Tail Primary Alcohol~16Polar, H-bond donor.[1] Causes "stickiness" in non-polar solvents.
The "Double-Switch" Strategy

Most researchers fail because they treat this as a standard organic extraction.[1] Because your starting material (Tyrosol) is a phenol (pKa ~10) and your product is an imidazole base (pKa ~7), you have a rare opportunity for a "Double-Switch" purification that can often eliminate the need for chromatography.

  • Switch 1 (High pH): At pH > 11, residual Tyrosol becomes a phenolate anion (water-soluble), while your product remains neutral (organic-soluble).[1]

  • Switch 2 (Low pH): At pH < 4, your product becomes an imidazolium cation (water-soluble), while neutral non-basic impurities remain in the organic phase.

Troubleshooting Guide (Q&A)

Q1: My product streaks/tails significantly on silica gel columns, even with 10% Methanol. Why? A: This is the "Silanol Effect." Silica gel is slightly acidic (pH ~5).[1] The basic nitrogen on your imidazole ring is coordinating with the acidic silanol groups on the stationary phase, acting like an anchor rather than a surfboard.

  • Fix: You must cap the silanols. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1] This competes for the acidic sites, allowing your product to elute as a tight band.

Q2: I tried an acid/base extraction, but my yield is lower than expected. Is the product decomposing? A: Unlikely. The ether linkage is stable. The loss is likely due to Water Solubility . The "Ethanol Tail" (ethan-1-ol) makes this molecule amphiphilic.[1] If you use a massive volume of water during the basic extraction step, the neutral product may partition partially into the aqueous phase.

  • Fix: During the final extraction (recovering the product), saturate the aqueous phase with NaCl (Brine) to "salt out" the organic product. Use Dichloromethane (DCM) rather than Ethyl Acetate for extraction, as it is better at solubilizing polar heterocycles.

Q3: The product is isolating as a sticky oil instead of a solid. A: This is common for imidazole-alcohols. They are hygroscopic and often trap solvent (especially DCM) in the crystal lattice.

  • Fix: Dissolve the oil in a minimal amount of warm Ethyl Acetate , then add Hexane or Diethyl Ether dropwise until cloudy. Let it sit in the fridge (4°C) overnight. Alternatively, prolonged high-vacuum drying (>24h) at 40°C is often required to break the solvent lattice.

Detailed Protocols

Protocol A: The "Double-Switch" Extraction (Recommended)

Use this to remove unreacted Tyrosol and neutral impurities without a column.

Reagents: DCM, 1M NaOH, 1M HCl, Brine, Na₂SO₄.

  • Initial Dissolution: Dissolve crude mixture in DCM (10 mL per gram of crude).

  • The Phenol Purge (High pH):

    • Wash the organic phase 2x with 1M NaOH .

    • Mechanism:[2][3] Unreacted Tyrosol becomes sodium tyrosolate (water-soluble) and is washed away.[1] The imidazole product remains neutral in DCM.

  • The Imidazole Catch (Low pH):

    • Extract the DCM layer 3x with 1M HCl .[2]

    • Mechanism:[2][3] The imidazole protonates to form the hydrochloride salt. The product moves to the Aqueous Acid layer.

    • Discard the organic layer (contains neutral non-basic impurities).

  • The Recovery (Basification):

    • Cool the combined acidic aqueous extracts on ice.

    • Slowly add 6M NaOH until pH reaches ~10-11 (Check with pH paper; solution may turn cloudy as product crashes out).

  • Final Isolation:

    • Extract the cloudy aqueous mixture 3x with DCM .

    • Wash combined organics with Brine .[1][4][5]

    • Dry over Na₂SO₄, filter, and concentrate.[6][7]

Protocol B: Amine-Modified Flash Chromatography

Use this if the extraction does not yield >95% purity.[1]

Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase A: DCM. Mobile Phase B: 10:1 Methanol:NH₄OH (Prepare fresh).[1]

Gradient Step% Mobile Phase BColumn Volumes (CV)
Equilibration0%3
Loading0%-
Impurity Elution0% -> 5%5
Product Elution5% -> 15%10
Flush100%3

Note: If using an automated flash system (e.g., CombiFlash/Biotage), set the detection wavelength to 254 nm (Phenyl) and 220 nm (Imidazole).

Workflow Visualization

Figure 1: The "Double-Switch" Purification Logic

This flowchart illustrates the decision-making process for separating the target imidazole from phenolic starting materials and neutral byproducts.[2][8]

PurificationLogic Crude Crude Mixture (Product + Tyrosol + Impurities) DCM_Sol Dissolve in DCM Crude->DCM_Sol NaOH_Wash Wash with 1M NaOH (pH > 11) DCM_Sol->NaOH_Wash Sep1 Phase Separation NaOH_Wash->Sep1 Aq_Waste1 Aqueous Layer (Sodium Tyrosolate) Sep1->Aq_Waste1 Discard Org_Layer1 Organic Layer (Neutral Product + Non-Acidic Impurities) Sep1->Org_Layer1 Keep HCl_Ext Extract with 1M HCl (pH < 4) Org_Layer1->HCl_Ext Sep2 Phase Separation HCl_Ext->Sep2 Org_Waste2 Organic Layer (Neutral Impurities) Sep2->Org_Waste2 Discard Aq_Layer2 Aqueous Layer (Product-H+ Cl- Salt) Sep2->Aq_Layer2 Keep (Product is here) Basify Basify to pH 10 (NaOH) Aq_Layer2->Basify Final_Ext Extract into DCM Dry & Concentrate Basify->Final_Ext Pure_Prod Purified Product (>95% Purity) Final_Ext->Pure_Prod

Caption: Logical flow for the Acid-Base "Double Switch" extraction protocol targeting imidazole basicity and phenol acidity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa-based extractions of heterocycles). [1]

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? (Detailed explanation of amine modifiers in silica chromatography).

  • Beilstein Journal of Organic Chemistry. (2023). Metal catalyst-free N-allylation/alkylation of imidazole...[1] (Context on imidazole alkylation workups and solubility).

  • BenchChem Technical Support. (2025). Purification of Imidazole Derivatives.[2][3][8][9] (Protocols for acid-base extraction of N-alkylated imidazoles).

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol Determination

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the validation of an analytical method for the quantification of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol, a novel active pharmaceutical ingredient (API). The content herein is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth comparison of the method's performance against internationally recognized standards.

The validation process is paramount in drug development, ensuring that an analytical method is reliable, reproducible, and fit for its intended purpose.[1][2] This guide demonstrates the validation of a specific, newly developed High-Performance Liquid Chromatography (HPLC) method, establishing its suitability for quality control, stability studies, and regulatory submissions. The entire validation strategy adheres to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5]

The Analytical Method: Reversed-Phase HPLC with UV Detection

The physicochemical properties of this compound, which contains both a polar imidazole group and a non-polar phenyl ring system, make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal analytical choice. This technique separates compounds based on their hydrophobicity. A C18 column is selected for its versatility and strong retention of non-polar compounds, while a buffered mobile phase is crucial for ensuring consistent ionization of the basic imidazole moiety, leading to sharp, symmetrical peaks.

1.1. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for a wide range of hydrophobicities.
Mobile Phase Acetonitrile: 25mM Potassium Phosphate Buffer (pH 6.8) (40:60 v/v)The buffer controls the pH to ensure consistent analyte retention and peak shape. Acetonitrile provides the necessary elution strength.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without excessive pressure.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for band broadening.
Detection UV at 220 nmThe phenyl and imidazole rings exhibit strong absorbance at this wavelength, providing high sensitivity.
Run Time 10 minutesSufficient time to elute the main peak and any potential impurities.

1.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample (e.g., from a drug product) in the mobile phase to achieve the target concentration.

The Validation Protocol: A Systematic Approach

Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[4] The following sections detail the experimental design and acceptance criteria for each validation parameter as mandated by ICH Q2(R1).

Below is a diagram illustrating the logical flow of the validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Evaluation & Reporting Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness LoD->Rob Eval Data Evaluation vs. Acceptance Criteria Rob->Eval Report Final Validation Report Eval->Report

A high-level overview of the analytical method validation workflow.

Validation Parameters: Results and Comparison

This section presents the experimental results for each validation parameter and compares them against standard acceptance criteria.

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. To prove the method is "stability-indicating," forced degradation studies are performed.[6][7][8][9]

Experimental Protocol: The API was subjected to stress conditions as per ICH Q1A(R2) guidelines to induce degradation (targeting 5-20% degradation).[6][10]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[9][11]

Results: In all stress conditions, the primary peak of this compound remained well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally pure in all cases.

Comparison:

Parameter Result Acceptance Criterion Status
Resolution (Rs) from nearest degradant > 2.0 for all degradants Rs > 1.5 Pass

| Peak Purity Angle | Less than Purity Threshold | Purity Angle < Purity Threshold | Pass |

This confirms the method is specific and stability-indicating, making it suitable for analyzing stability samples.[12]

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.

Experimental Protocol: A series of five solutions were prepared from the standard stock solution, ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). Each solution was injected in triplicate. A calibration curve was constructed by plotting the average peak area against concentration.

Results:

Concentration (µg/mL)Average Peak Area
50451023
75674589
100900123
1251124567
1501350987

Comparison:

Parameter Result Acceptance Criterion Status
Correlation Coefficient (r²) 0.9998 r² ≥ 0.999 Pass

| Y-intercept | Close to zero | Intercept should not be significantly different from zero. | Pass |

The high correlation coefficient confirms a strong linear relationship.

Range

The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. Based on the linearity data, the range of this method is established to be 50 µg/mL to 150 µg/mL .

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

Experimental Protocol: The accuracy was evaluated by spiking a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was calculated.

Results:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.899.75%
100% (n=3)100.0100.5100.50%
120% (n=3)120.0119.499.50%

Comparison:

Parameter Result Acceptance Criterion Status

| Average % Recovery | 99.92% | 98.0% - 102.0% | Pass |

The excellent recovery values demonstrate the method's accuracy.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Six separate samples were prepared at 100% of the working concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst using different equipment.

Results:

Precision LevelMean Assay Value (µg/mL)Standard Deviation% RSD
Repeatability (n=6) 99.80.450.45%
Intermediate (n=6) 100.30.620.62%

Comparison:

Parameter Result (% RSD) Acceptance Criterion Status
Repeatability 0.45% % RSD ≤ 2.0% Pass

| Intermediate Precision | 0.62% | % RSD ≤ 2.0% | Pass |

The low Relative Standard Deviation (%RSD) values indicate excellent precision.

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

These values demonstrate the method's high sensitivity.

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol: The effect of small changes in key parameters on the analytical result (retention time, peak area) was evaluated.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Mobile Phase Composition: ± 2% Acetonitrile

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Mobile Phase pH: ± 0.2 units (pH 6.6 and 7.0)

Results: In all cases, the system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits, and the assay results were not significantly affected. The %RSD of the assay values under all robustness conditions was less than 2.0%.

Comparison: This demonstrates that the method is reliable during normal usage.

Interconnectivity of Validation Parameters

The validation parameters are not isolated; they form a self-validating system where the results of one test support another. For instance, the data used to establish linearity, accuracy, and precision also define the working range of the method.

Relationships Method Validated Method Specificity Specificity Method->Specificity is specific Robustness Robustness Method->Robustness is robust Linearity Linearity Linearity->Method Range Range Linearity->Range define LOQ LOQ Linearity->LOQ informs Accuracy Accuracy Accuracy->Method Accuracy->Range define Precision Precision Precision->Method Precision->Range define

The relationship between key analytical validation parameters.

Conclusion

The comprehensive data presented in this guide rigorously demonstrates that the developed RP-HPLC method for the determination of this compound is specific, linear, accurate, precise, and robust. All validation parameters meet the acceptance criteria defined by the ICH Q2(R1) guideline.

The method is therefore validated and deemed fit for its intended purpose, which includes the routine quality control analysis of the bulk drug substance and its finished products, as well as for use in formal stability studies. This validated, stability-indicating method provides a high degree of confidence in the quality of the analytical data generated throughout the lifecycle of the drug product.

References

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Link

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Link

  • European Medicines Agency (EMA). (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Link

  • ResolveMass Laboratories. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Link

  • Ovid. European Medicines Agency guideline on bioanalytical method validation. Link

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Link

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. Link

  • European Medicines Agency (EMA). (2011, July 21). Guideline Bioanalytical method validation. Link

  • Human Journals. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Link

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Link

  • European Pharmaceutical Review. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Link

  • IJPSR. (2012, September 1). Stability Indicating HPLC Method Development: A Review. Link

  • Academia.edu. stability indicating hplc method development: a review. Link

  • WJPPS. a review on Stability indicating HPLC method development. Link

  • U.S. Food and Drug Administration (FDA). (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • Contract Pharma. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Link

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. Link

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Link

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Link

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Link

  • IJARSCT. (2023, February 15). A Review on Force Degradation Studies for Drug Substances. Link

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • International Council for Harmonisation (ICH). Quality Guidelines. Link

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Link

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Link

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Link

  • National Center for Biotechnology Information (NCBI). (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Link

  • Asian Pacific Journal of Health Sciences. (2022, January 12). Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis. Link

  • BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Link

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Link

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A Comparative In Vitro Analysis of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol: A Cross-Reactivity Profile Against Common Azole Antifungals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel imidazole derivative, 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol (herein referred to as Compound X), in comparison to established azole antifungal agents. The following sections detail a series of proposed in vitro studies designed to deliver objective, quantitative data for researchers, scientists, and drug development professionals. The experimental designs are grounded in established methodologies to ensure scientific integrity and reproducibility.

The azole class of antifungal agents represents a cornerstone in the management of mycotic diseases. Their primary mechanism of action involves the inhibition of cytochrome P450 (CYP) enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] However, the interaction of azoles is not limited to fungal CYPs. A significant potential for cross-reactivity exists with human CYP enzymes, such as CYP3A4, which can lead to clinically relevant drug-drug interactions.[3][4] Furthermore, structural similarities among azoles can lead to immunological cross-reactivity, manifesting as hypersensitivity reactions.[5][6]

This guide will explore three critical aspects of cross-reactivity for Compound X against a panel of widely used azoles: ketoconazole, fluconazole, itraconazole, and voriconazole. These comparators include both imidazole (ketoconazole) and triazole (fluconazole, itraconazole, voriconazole) subclasses, providing a broad basis for comparison.[1] The proposed studies will investigate:

  • Metabolic Cross-Reactivity: Inhibition of the major human drug-metabolizing enzyme, CYP3A4.

  • Antifungal Cross-Resistance: Comparative antifungal activity against key pathogenic fungi.

  • Immunological Cross-Reactivity: Assessment of T-cell activation and cytokine release.

I. Comparative Analysis of Human Cytochrome P450 3A4 Inhibition

A primary concern with azole antifungals is their potential to inhibit human cytochrome P450 enzymes, leading to altered metabolism of co-administered drugs.[4] This section outlines a high-throughput fluorescent assay to determine the inhibitory potency (IC50) of Compound X and comparator azoles against recombinant human CYP3A4.

Experimental Rationale

A fluorescent-based assay offers a rapid and sensitive method for screening potential enzyme inhibitors.[7][8] This approach utilizes a pro-fluorescent substrate that is converted into a fluorescent product by CYP3A4. The degree of inhibition is measured by the reduction in fluorescence in the presence of the test compound. Ketoconazole, a potent CYP3A4 inhibitor, serves as a positive control.[9]

Experimental Workflow: CYP3A4 Inhibition Assay

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagents Prepare Reagents: - Recombinant Human CYP3A4 - Fluorescent Substrate - NADPH Generating System - Assay Buffer plate Dispense Reagents and Compounds into 96-well Plate reagents->plate compounds Prepare Test Compounds: - Compound X - Ketoconazole - Fluconazole - Itraconazole - Voriconazole (Serial Dilutions) compounds->plate preincubate Pre-incubate at 37°C plate->preincubate initiate Initiate Reaction with NADPH Generating System preincubate->initiate incubate Incubate at 37°C initiate->incubate read Measure Fluorescence (Ex/Em appropriate for substrate) incubate->read analyze Calculate % Inhibition and Determine IC50 Values read->analyze

Caption: Workflow for the in vitro CYP3A4 inhibition assay.

Detailed Protocol: CYP3A4 Inhibition Assay
  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Creative Bioarray's CYP3A4 Inhibitor Screening Kit).[9] This includes the recombinant human CYP3A4 enzyme, a suitable fluorescent substrate (e.g., 7-Benzoyloxy-4-trifluoromethyl coumarin), and an NADPH generating system.[7]

  • Compound Preparation: Prepare serial dilutions of Compound X and the comparator azoles (ketoconazole, fluconazole, itraconazole, voriconazole) in the assay buffer. The final solvent concentration should not exceed 1% to avoid interference with enzyme activity.[7]

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the test compounds at various concentrations, and the CYP3A4 enzyme/substrate mixture.[10] Include wells with a known inhibitor (ketoconazole) as a positive control and wells with no inhibitor as a negative control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the compounds to interact with the enzyme.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the NADPH generating system to all wells. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.[11]

  • Data Analysis: Calculate the percentage of CYP3A4 inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Data Presentation: Comparative CYP3A4 Inhibition
CompoundIC50 (µM) [Hypothetical Data]
Compound X 1.5
Ketoconazole0.1
Fluconazole25.0
Itraconazole0.5
Voriconazole2.0

II. Comparative Antifungal Susceptibility Testing

To assess the potential for cross-resistance, the antifungal activity of Compound X will be compared against that of other azoles. This involves determining the Minimum Inhibitory Concentration (MIC) against key fungal pathogens.

Experimental Rationale

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for antifungal susceptibility testing.[12] This method provides a quantitative measure of the antifungal agent's potency. We will use representative strains of Candida albicans and Aspergillus fumigatus, two of the most common fungal pathogens.

Experimental Workflow: Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis media Prepare RPMI-1640 Medium compounds Prepare Serial Dilutions of Azoles in Medium media->compounds inoculum Prepare Fungal Inoculum (C. albicans, A. fumigatus) and Adjust to 0.5 McFarland plate Inoculate 96-well Plates with Fungal Suspension and Azole Dilutions inoculum->plate compounds->plate incubate Incubate Plates at 35°C (24-48h for Candida, 48-72h for Aspergillus) plate->incubate read Visually or Spectrophotometrically Read MIC Endpoints incubate->read analyze Determine MIC Values (Lowest concentration with significant growth inhibition) read->analyze LTT_Cytokine_Workflow cluster_prep Preparation cluster_assay Cell Culture and Stimulation cluster_detection Cytokine Analysis pbmc Isolate Peripheral Blood Mononuclear Cells (PBMCs) from Healthy Donors culture Culture PBMCs with Test Compounds for 5-7 days pbmc->culture compounds Prepare Test Compounds (Compound X and comparators) at various concentrations compounds->culture prolif Measure Lymphocyte Proliferation (e.g., [3H]-thymidine incorporation or CFSE dilution) culture->prolif supernatant Collect Culture Supernatants culture->supernatant analyze Calculate Stimulation Index (SI) and Quantify Cytokine Release prolif->analyze elisa Measure Cytokine Levels (e.g., IFN-γ, IL-5, IL-13) by ELISA supernatant->elisa elisa->analyze

Caption: Workflow for the Lymphocyte Transformation Test (LTT) and subsequent cytokine analysis.

Detailed Protocol: LTT and Cytokine Release Assay
  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood of healthy, non-allergic donors using density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a suitable medium in 96-well plates. Add Compound X and the comparator azoles at a range of non-cytotoxic concentrations. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).

  • Lymphocyte Proliferation Assay: After 5-7 days of incubation, assess lymphocyte proliferation. This can be done by measuring the incorporation of [3H]-thymidine or using a non-radioactive method like CFSE dye dilution followed by flow cytometry. [6]4. Supernatant Collection: At the end of the culture period, collect the cell culture supernatants and store them at -80°C for cytokine analysis.

  • Cytokine Measurement: Measure the concentrations of key cytokines, such as IFN-γ (indicative of a Th1 response) and IL-5/IL-13 (indicative of a Th2 response), in the supernatants using specific ELISA kits. [13][14]6. Data Analysis: Calculate the Stimulation Index (SI) for the proliferation assay (ratio of proliferation in the presence of the drug to proliferation in the negative control). An SI ≥ 2 is often considered a positive response. [15]Quantify the cytokine concentrations and compare the profiles induced by the different compounds.

Data Presentation: Comparative Immunological Response

Lymphocyte Proliferation (Stimulation Index)

CompoundDonor 1 SI [Hypothetical Data]Donor 2 SI [Hypothetical Data]Donor 3 SI [Hypothetical Data]
Compound X 1.2 1.5 1.1
Ketoconazole2.51.82.9
Fluconazole1.11.31.0
Itraconazole1.82.11.6
Voriconazole1.41.21.5

Cytokine Release (pg/mL)

CompoundIFN-γ [Hypothetical Data]IL-5 [Hypothetical Data]
Compound X < 50 < 20
Ketoconazole25080
Fluconazole< 50< 20
Itraconazole15050
Voriconazole7530

IV. Conclusion and Future Directions

The proposed in vitro studies provide a robust and objective framework for characterizing the cross-reactivity profile of this compound. By comparing its effects on a key human metabolic enzyme, its antifungal spectrum, and its potential to induce an immune response against established azole antifungals, a comprehensive understanding of its potential for drug-drug interactions, cross-resistance, and hypersensitivity can be achieved.

Positive findings in any of these assays would warrant further investigation. For instance, significant CYP3A4 inhibition would necessitate in vivo drug interaction studies. The observation of cross-resistance would prompt investigations into the underlying molecular mechanisms. Similarly, a positive signal in the immunological assays would indicate the need for more specialized immunological studies to assess the risk of hypersensitivity reactions in a clinical setting. This structured, data-driven approach is essential for the safe and effective development of new therapeutic agents.

V. References

  • Pichler, W. J. (2003). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy, 58(9), 809-820.

  • Niwa, T., & Shiraga, T. (2021). Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants. Drug Metabolism and Pharmacokinetics, 38, 100384.

  • Creative Bioarray. (n.d.). SuperQuick® Cytochrome P450 3A4 (CYP3A4) Inhibitor Screening Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of itraconazole (Sporanox). Retrieved from [Link]

  • Romano, A., et al. (2006). The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity. Clinical & Experimental Allergy, 36(11), 1446-1452.

  • IMD Berlin. (n.d.). LTT - Allergy testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Structure of Ketoconazole. Retrieved from [Link]

  • Schmid, D. A., et al. (2022). Lymphocyte transformation test for drug allergy detection: When does it work?. Allergy, 77(10), 2946-2959.

  • National Cancer Institute. (n.d.). Definition of voriconazole - NCI Drug Dictionary. Retrieved from [Link]

  • MDPI. (2025). Analysis of Viability as Readout of Lymphocyte Transformation Test in Drug Hypersensitivity Diagnostics. International Journal of Molecular Sciences, 26(1), 456.

  • FooDB. (2011). Showing Compound Ketoconazole (FDB028884). Retrieved from [Link]

  • Ovid. (2013). In vitro diagnosis of T cell-mediated drug allergy. Retrieved from [Link]

  • PubChem. (n.d.). Fluconazole. Retrieved from [Link]

  • Scott, E. E., & Halpert, J. R. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Nature protocols, 4(8), 1158–1162.

  • ResearchGate. (n.d.). Chemical structure of voriconazole. Retrieved from [Link]

  • PubChem. (n.d.). Itraconazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Itraconazole. Retrieved from [Link]

  • Scott, E. E., & Halpert, J. R. (2005). High-throughput fluorescence assay of cytochrome P450 3A4. Nature Protocols, 4(8), 1158-1162.

  • National Cancer Institute. (n.d.). Definition of fluconazole - NCI Drug Dictionary. Retrieved from [Link]

  • Frontiers. (2021). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology, 12, 659542.

  • National Cancer Institute. (n.d.). Definition of itraconazole - NCI Drug Dictionary. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of ketoconazole - NCI Drug Dictionary. Retrieved from [Link]

  • PubChem. (n.d.). Voriconazole. Retrieved from [Link]

  • PubChem. (n.d.). Ketoconazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Voriconazole. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • PubChem. (n.d.). (2R,4S)-Ketoconazole. Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 919.

  • Invitrogen. (n.d.). Vivid® CYP450 Screening Kits Protocol. Retrieved from [Link]

  • Saccharomyces Genome Database. (n.d.). fluconazole. Retrieved from [Link]

  • Creative BioMart. (n.d.). CYP3A4 Activity Assay Kit. Retrieved from [Link]

  • Donato, M. T., et al. (2004). FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition, 32(7), 699-706.

  • Frontiers Media S.A. (2021). In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology, 12, 659542.

  • ClinPGx. (n.d.). voriconazole. Retrieved from [Link]

  • Alcyomics. (n.d.). T-cell proliferation & Cytokine analysis. Retrieved from [Link]

  • Ardern-Jones, M. R., & Pichler, W. J. (2022). T-cell assays for the investigation of drug hypersensitivity. Current Opinion in Allergy and Clinical Immunology, 22(4), 235-242.

  • Wikipedia. (n.d.). Fluconazole. Retrieved from [Link]

  • Lau, T. Y., et al. (2013). A simple high-performance liquid chromatography method for simultaneous determination of three triazole antifungals in human plasma. Antimicrobial agents and chemotherapy, 57(1), 310–315.

  • ResearchGate. (n.d.). Fluconazole (a). Weight: 306.2708 (b). Chemical Formula: C13H12F2N6O.... Retrieved from [Link]

  • Lau, T. Y., et al. (2013). A simple high-performance liquid chromatography method for simultaneous determination of three triazole antifungals in human plasma. Antimicrobial agents and chemotherapy, 57(1), 310–315.

  • Science Publishing Group. (2025). Advances in Analytical Techniques for the Simultaneous Quantification of Azole Antifungals and Corticosteroids in Topical Formulations. Journal of Drug and Alcohol Research, 14(1), 1-10.

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from [Link]

  • Reaction Biology. (n.d.). CYP3A4 Inhibition Assay Service. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cytokine Release Assay. Retrieved from [Link]

  • Farkas, A., et al. (2022). An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. Cytokine, 159, 156015.

  • ProImmune. (n.d.). ProStorm® Cytokine Release Assay. Retrieved from [Link]

  • Altasciences. (n.d.). ISSUE NO. 44 — The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. Retrieved from [Link]

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Validating Target Engagement: A Comparative Guide to Quantifying the Binding Affinity of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing a robust and quantitative understanding of a compound's binding affinity to its target enzyme is a cornerstone of preclinical discovery. This guide provides an in-depth comparison of key methodologies for validating the binding affinity of the novel imidazole-containing compound, 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol. Imidazole moieties are prevalent in a wide array of pharmacologically active agents, known to interact with various enzyme classes, including protein kinases and cytochrome P450 enzymes, often through coordination with metal ions or hydrogen bonding within the active site.[1][2]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, outlines self-validating systems, and is grounded in authoritative scientific principles. We will explore a hypothetical scenario where this compound is a putative inhibitor of a protein kinase, "Kinase-X," and compare its binding affinity to a known, well-characterized inhibitor.

Methodological Comparison for Binding Affinity Determination

The selection of an appropriate assay for determining binding affinity is critical and depends on factors such as throughput requirements, the nature of the target enzyme, and the information required (e.g., thermodynamics versus kinetics). Here, we compare three gold-standard techniques: Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC stands as a premier method for the direct, label-free measurement of binding interactions in solution.[3][4] It quantifies the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[5][6] This allows for the simultaneous determination of the binding constant (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[3]

The power of ITC lies in its ability to measure the intrinsic thermodynamics of the interaction without the need for molecular labeling or immobilization, which can sometimes interfere with binding.[3] By directly measuring the heat change, we gain insights into the forces driving the binding event, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.[5]

  • Sample Preparation:

    • Dialyze the purified Kinase-X and this compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO) to minimize heats of dilution.[4]

    • Degas all solutions to prevent air bubbles from interfering with the measurement.[4]

    • Determine the accurate concentrations of the protein and ligand.

  • Instrument Setup:

    • Load the sample cell with a solution of Kinase-X (typically 10-50 µM).

    • Load the injection syringe with a 10-20 fold higher concentration of this compound.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.[4][6]

  • Data Analysis:

    • Integrate the heat change peaks from each injection.

    • Fit the resulting binding isotherm to a suitable binding model to extract K D, n, ΔH, and ΔS.

ITC_Workflow cluster_prep Preparation cluster_instrument ITC Instrument cluster_run Experiment cluster_analysis Data Analysis prep_protein Purified Kinase-X in Buffer degas Degas Solutions prep_protein->degas prep_ligand Compound in Matched Buffer prep_ligand->degas cell Sample Cell (Kinase-X) degas->cell syringe Injection Syringe (Compound) degas->syringe titration Sequential Injections syringe->titration Inject detection Heat Change Measurement titration->detection isotherm Binding Isotherm detection->isotherm fitting Model Fitting isotherm->fitting results KD, n, ΔH, ΔS fitting->results

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Fluorescence Polarization (FP): A High-Throughput Solution-Based Assay

FP is a versatile technique for measuring molecular interactions in solution, making it highly amenable to high-throughput screening (HTS).[7][8] The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9] A small fluorescent ligand tumbles rapidly in solution, leading to low polarization of emitted light. When bound to a larger protein, its rotation slows, resulting in higher polarization.[10]

FP is particularly useful when a fluorescently labeled ligand (a "tracer") is available or can be synthesized. It is a homogeneous "mix-and-read" assay, eliminating the need for separation steps and making it ideal for screening large compound libraries.[8] We will use a competition assay format, where our unlabeled test compound competes with a fluorescent tracer for binding to Kinase-X.

  • Reagent Preparation:

    • Prepare a fluorescent tracer that is known to bind to Kinase-X.

    • Dissolve this compound and a known competitor inhibitor in an appropriate buffer (e.g., PBS with 0.01% Triton X-100).

  • Assay Setup (384-well plate format):

    • Add a fixed concentration of Kinase-X and the fluorescent tracer to each well. The concentrations should be optimized to give a stable, high polarization signal.

    • Add serial dilutions of this compound or the competitor inhibitor to the wells.

    • Include control wells with no inhibitor (high polarization) and no enzyme (low polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate polarizing filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the tracer).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the tracer's K D.

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Measurement cluster_analysis Data Analysis reagents Kinase-X Fluorescent Tracer Test Compound dilutions Serial Dilutions of Compound reagents->dilutions plate Add Reagents to 384-well Plate dilutions->plate incubate Incubate to Equilibrium plate->incubate reader Read Fluorescence Polarization incubate->reader curve Dose-Response Curve reader->curve fitting IC50 Calculation curve->fitting results Ki Determination fitting->results

Caption: Fluorescence Polarization (FP) Competition Assay Workflow.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[11][12] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the surface.[11] This allows for the determination of both kinetic parameters (association rate constant, k on, and dissociation rate constant, k off) and the equilibrium dissociation constant (K D).[11][13]

SPR provides a wealth of information beyond just the binding affinity. By determining the on- and off-rates, it offers insights into the binding mechanism and the residence time of the compound on its target, which can be a critical parameter for in vivo efficacy.[13] The label-free nature of the analyte is a significant advantage.[11]

  • Chip Preparation and Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize purified Kinase-X onto the sensor chip surface using a standard coupling chemistry (e.g., EDC/NHS).

    • Block any remaining active sites on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of this compound across the sensor surface (the association phase).

    • Switch the flow back to running buffer to monitor the dissociation of the compound from the enzyme (the dissociation phase).

    • Regenerate the sensor surface between different compound injections if necessary.

  • Data Analysis:

    • The instrument records the binding events as a sensorgram (response units vs. time).

    • Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k on and k off.

    • Calculate the K D from the ratio of the rate constants (K D = k off / k on).

SPR_Workflow cluster_prep Preparation cluster_run Binding Cycle cluster_analysis Data Analysis chip Sensor Chip immobilize Immobilize Kinase-X chip->immobilize association Inject Compound (Association) immobilize->association dissociation Buffer Flow (Dissociation) association->dissociation regeneration Regenerate Surface dissociation->regeneration sensorgram Generate Sensorgram dissociation->sensorgram regeneration->association Next Cycle fitting Kinetic Model Fitting sensorgram->fitting results kon, koff, KD fitting->results

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Comparative Data Summary

To provide a clear comparison, the following table summarizes hypothetical data for this compound and a known competitor against Kinase-X, as determined by the three methods.

ParameterThis compoundCompetitor Inhibitor (Known)MethodInsights Gained
K D (nM) 15025ITCThermodynamic driving forces
ΔH (kcal/mol) -8.5-6.2ITCEnthalpic contribution
-TΔS (kcal/mol) -1.2-4.3ITCEntropic contribution
Stoichiometry (n) 1.10.98ITCBinding ratio
K i (nM) 18030FPAffinity in a competitive format
K D (nM) 16528SPREquilibrium affinity
k on (10⁵ M⁻¹s⁻¹) 2.15.5SPRAssociation rate
k off (10⁻² s⁻¹) 3.461.54SPRDissociation rate / Residence time

Conclusion: A Multi-Faceted Approach to Validation

This guide demonstrates that a comprehensive validation of binding affinity benefits from the application of multiple, orthogonal techniques.

  • ITC provides unparalleled insight into the thermodynamics of the interaction, which is crucial for rational drug design and understanding the molecular forces at play.[3][5]

  • FP offers a robust, high-throughput method ideal for initial screening and determining inhibition constants in a solution-based, competitive format.[7][8]

  • SPR delivers real-time kinetic data, elucidating the rates of association and dissociation, which are increasingly recognized as critical determinants of a drug's in vivo efficacy.[11][13]

For the hypothetical compound this compound, the consistent affinity values across all three platforms would instill high confidence in its binding to Kinase-X. The kinetic data from SPR further enriches this understanding, suggesting that while the competitor binds more rapidly and has a longer residence time, our compound of interest still demonstrates a potent and specific interaction. By employing these self-validating and complementary methodologies, researchers can build a robust data package to confidently advance promising compounds through the drug discovery pipeline.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Demarse, N. A., & El-Faham, A. (2014). Analysis of protein-ligand interactions by fluorescence polarization. Methods in molecular biology (Clifton, N.J.), 1149, 329–346. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization-based measurement of protein-ligand interaction in fungal cell lysates. Methods in molecular biology (Clifton, N.J.), 756, 161–178. [Link]

  • Wikipedia. (2023). Isothermal titration calorimetry. [Link]

  • BMG LABTECH. Protein-ligand binding measurements using fluorescence polarization. [Link]

  • nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • Perozzo, R., Folkers, G., & Scapozza, L. (2004). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 2004(1), 1-10. [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Piliarik, M., Vaisocherová, H., & Homola, J. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Biosensors & bioelectronics, 15(11-12), 647–653. [Link]

  • Peterson, A. W., Heaton, R. J., & Georgiadis, R. M. (2001). Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. Journal of the American Chemical Society, 123(32), 7961–7962. [Link]

  • Reaction Biology. Surface Plasmon Resonance Assay Services. [Link]

  • Wikipedia. (2023). Imidazole. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Mini-reviews in medicinal chemistry, 14(1), 113–133. [Link]

  • Al-Burican, A. H., & Al-Sheikh, M. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(11), 3249. [Link]

  • Kumar, A., & Singh, R. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1305, 137684. [Link]

  • El-fakharany, E. M., & El-Sayed, W. M. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(10), 2235. [Link]

  • ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions?. [Link]

  • Levin, B. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

Sources

A Comparative Study of Imidazole-Based Compounds as Potential Therapeutic Agents

[1][2][3][4][5][6]

Executive Summary & Chemical Rationale

The Imidazole Privilege: The imidazole ring (1,3-diazole) is not merely a structural linker but a pharmacophore in its own right. Its unique electronic character—amphoteric nature (pKa ~ 7.0), ability to act as both a hydrogen bond donor (N-H) and acceptor (N:), and capacity for


This guide provides a technical comparison of imidazole-based therapeutics against alternative scaffolds (e.g., triazoles, tetrazoles, non-azole agents). We analyze performance across three critical domains: Antifungal Selectivity , Anticancer Potency , and Antibacterial Spectrum , supported by experimental data and validated protocols.

Therapeutic Area I: Antifungal Agents (Imidazoles vs. Triazoles)[2][7][8]

The Core Conflict: Selectivity

While both imidazoles (e.g., Ketoconazole, Miconazole) and triazoles (e.g., Fluconazole) target the same enzyme—Lanosterol 14


-demethylase (CYP51)
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the inhibition mechanism and the structural basis for selectivity.

CYP51_InhibitionLanosterolLanosterol(Substrate)CYP51CYP51 Enzyme(Heme-Iron Active Site)Lanosterol->CYP51 Normal PathwayErgosterolErgosterol(Membrane Integrity)CYP51->ErgosterolMembraneFungal Cell MembraneErgosterol->Membrane Maintains FluidityImidazoleImidazole Drug(N3 coordinates Heme Fe)Imidazole->CYP51 High Affinity InhibitionMammalianCYPMammalian CYP450(Steroidogenesis)Imidazole->MammalianCYP Moderate Inhibition(Off-Target Toxicity)TriazoleTriazole Drug(N4 coordinates Heme Fe)Triazole->CYP51 High Affinity InhibitionTriazole->MammalianCYP Low Inhibition(High Selectivity)

Caption: Comparative mechanism of action showing the higher off-target binding of imidazoles to mammalian CYP450 compared to triazoles.

Comparative Data: Inhibition & Selectivity

The table below synthesizes IC50 data comparing a standard imidazole (Ketoconazole) against a triazole (Fluconazole).

ParameterKetoconazole (Imidazole)Fluconazole (Triazole)Clinical Implication
Target: Fungal CYP51 (

)
~0.005 - 0.01

M
~0.03 - 0.05

M
Imidazoles are often more potent binders in vitro.
Off-Target: Mammalian CYP3A4 (

)
< 1.0

M (Potent Inhibitor)
> 20

M (Weak Inhibitor)
Ketoconazole causes significant drug-drug interactions.
Testosterone Synthesis Inhibits (Endocrine side effects)No significant effectImidazoles limited to topical use or specific Cushing's therapy.
Half-Life (

)
2 - 8 hours20 - 30 hoursTriazoles allow once-daily dosing.

Expert Insight: The imidazole nitrogen (N3) is a stronger Lewis base than the triazole nitrogen (N4). While this leads to tighter binding to the heme iron (higher potency), it also results in less discrimination between fungal and human heme proteins. Protocol Adjustment: When screening novel imidazoles, always include a counter-screen against human liver microsomes (HLM) early in the cascade to de-risk toxicity.

Therapeutic Area II: Anticancer Agents (Microtubule Targeting)

Recent medicinal chemistry has pivoted from using imidazoles as CYP inhibitors to exploiting them as tubulin polymerization inhibitors. Here, the imidazole ring mimics the cis-stilbene moiety of Combretastatin A-4.

Head-to-Head Performance: Tubulin Inhibition

Comparing a novel Imidazole-Chalcone Hybrid (Compound 6 from recent literature) against standard agents.[1]

CompoundTargetCell Line (

)
Mechanism
Imidazole-Chalcone (Cpd 6) Tubulin (

-subunit)
HCT-15: 0.08

M
Destabilizes microtubules; G2/M arrest.
Colchicine (Standard)TubulinHCT-15: ~7.5

M
Classic microtubule disassembly.
Combretastatin A-4 TubulinHCT-15: 1.1

M
Vascular disrupting agent.[2]
Doxorubicin (Alt. Class)DNA IntercalationHCT-15: ~1.0

M
DNA damage (non-selective).

Analysis: The imidazole derivative demonstrates superior potency (nanomolar range) compared to the natural product standards. The imidazole ring facilitates hydrogen bonding with the Glu183 and Thr179 residues in the colchicine-binding site of tubulin, a specific interaction that non-heterocyclic analogs often lack.

Therapeutic Area III: Antibacterial (Nitroimidazoles)[9][10]

The Anaerobic Specificity

Metronidazole (5-nitroimidazole) remains the gold standard for anaerobes. However, resistance is emerging.[3] New "Hybrid" scaffolds are expanding the spectrum.[4]

  • Standard (Metronidazole): Requires reduction by ferredoxin (low redox potential: -430 mV) found only in anaerobes. Inactive against aerobes.[]

  • Novel Alternative (Indolin-2-one Nitroimidazole): Possesses a higher redox potential, allowing activation in aerobic conditions and dual-targeting of Topoisomerase IV.[4]

Experimental Protocols

Protocol A: Synthesis of Trisubstituted Imidazoles (Debus-Radziszewski Variant)

A robust, self-validating method for generating libraries for screening.

Reagents: Benzil (1 equiv), Aldehyde (1 equiv), Ammonium Acetate (4 equiv), Glacial Acetic Acid (Solvent).

  • Setup: In a round-bottom flask, dissolve Benzil (10 mmol) and the target Aldehyde (10 mmol) in 20 mL glacial acetic acid.

  • Activation: Add Ammonium Acetate (40 mmol). The excess ammonia source is critical to drive the equilibrium toward the imidazole ring formation.

  • Reflux: Heat the mixture to reflux (110°C) for 4-8 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the benzil spot (

      
       ~0.8).
      
  • Quench: Pour the hot solution into 100 mL of crushed ice-water with stirring. The imidazole product should precipitate immediately.

  • Purification: Filter the precipitate. Neutralize with 10%

    
     to remove residual acid. Recrystallize from ethanol.
    
  • Validation:

    
    H NMR must show the characteristic N-H proton (broad singlet, ~12-13 ppm) and the specific C2-proton or substituent signals.
    
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Standardized for reproducibility.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M).
    
    • Control 1 (Negative): 0.1% DMSO (Vehicle). Cell viability must be >95%.

    • Control 2 (Positive): Doxorubicin (1

      
      M).
      
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 20

    
    L MTT reagent (5 mg/mL in PBS). Incubate for 3-4 hours.Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.
    
  • Solubilization: Aspirate medium carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    . Calculate 
    
    
    using non-linear regression (GraphPad Prism).

Drug Discovery Workflow Visualization

WorkflowStartLibrary Design(Scaffold Morphing)SynthSynthesis(Debus-Radziszewski)Start->SynthCharCharacterization(NMR, MS, IR)Synth->CharScreen1Primary Screen(MTT / MIC)Char->Screen1DecisionHit?Screen1->DecisionDecision->StartNo (Refine SAR)SelectivitySelectivity Screen(HLM / Normal Cells)Decision->SelectivityYes (IC50 < 10 uM)Selectivity->StartToxicLeadLead CandidateSelectivity->LeadHigh Selectivity

Caption: Iterative workflow for developing imidazole therapeutics, emphasizing the critical selectivity checkpoint.

References

  • Ali, I., et al. (2017).[2][6] "Imidazoles as potential anticancer agents."[7][8][6][9][10] MedChemComm, 8, 1742-1773.[6] Link

  • Zhang, L., et al. (2014). "Design, synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential antifungal agents." Bioorganic & Medicinal Chemistry Letters, 24(12), 2685-2689. Link

  • Vasamsetti, S., et al. (2019). "Synthesis and anticancer activity of novel imidazole-based pyridine-1,2,4-oxadiazole derivatives." Archives of Pharmacal Research. Link

  • Reinhardt, L., et al. (2022). "Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action." Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "A Comparative Guide to the Efficacy of Novel Imidazole Compounds and Existing Antifungal Drugs." BenchChem.[11] Link

Confirming the structure of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol with X-ray crystallography.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive structural confirmation protocol for 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol (referred to herein as IEPE ).

Context: IEPE represents a class of flexible, bifunctional linkers containing an imidazole headgroup, an ethyl ether spacer, and a phenylethanol tail. While NMR and Mass Spectrometry provide connectivity data, they often fail to resolve the precise conformational preferences of the flexible ethoxy linker or the intermolecular hydrogen bonding networks critical for solid-state stability.

Verdict: Single Crystal X-ray Diffraction (SCXRD) is the requisite "Gold Standard" for this compound. Unlike solution-phase methods, SCXRD unambiguously maps the spatial orientation of the ether linkage and the donor-acceptor interactions between the terminal hydroxyl and the imidazole nitrogen.

Part 1: Comparative Analysis of Analytical Techniques

For a molecule like IEPE, relying solely on spectroscopic data can lead to ambiguities regarding conformational isomers and packing forces. The following table compares the efficacy of SCXRD against standard alternatives.

Table 1: Performance Matrix – SCXRD vs. NMR/MS
FeatureSCXRD (Gold Standard) NMR (1H/13C/2D) HRMS (Mass Spec)
Connectivity Definitive (Direct visualization of electron density)High (Inferential via coupling constants)Medium (Fragment based)
Conformation Absolute (Fixed solid-state geometry)Averaged (Rapid rotation in solution masks specific conformers)None
Stereochemistry Absolute Configuration (if chiral packing occurs)Relative (Requires NOESY/ROESY interpretation)None
Intermolecular Forces Direct Observation (Maps H-bonds: O-H···N)Indirect (Concentration-dependent shifts)None
Sample Requirement Single Crystal (~0.1–0.3 mm)Solution (~5–10 mg)< 1 mg
Limit of Detection N/A (Requires crystal growth)~10 µM~1 pM
Why SCXRD is Critical for IEPE

IEPE contains two distinct hydrogen-bonding motifs: the imidazole nitrogen (acceptor) and the phenylethanol hydroxyl (donor) . In solution (NMR), these groups interact dynamically with the solvent, averaging out the signals. In the solid state, SCXRD reveals whether these groups form:

  • Infinite 1D Chains: (e.g., O-H···N interactions linking molecules head-to-tail).

  • Centrosymmetric Dimers: (e.g., paired interactions).

  • Disordered Linkers: The flexible ethoxy chain often exhibits positional disorder, which only SCXRD can quantify [1].

Part 2: Experimental Protocol

This protocol is designed to overcome the common challenge of crystallizing flexible ether-linked molecules, which tend to form oils due to high rotational freedom.

Phase 1: Crystal Growth (The "Anti-Oil" Strategy)

Goal: To slow down the precipitation process to allow ordered lattice formation rather than amorphous aggregation.

  • Solvent Screening:

    • Primary Solvent: Ethanol or Methanol (Good solubility for the polar imidazole/alcohol).

    • Anti-Solvent: Diethyl ether or Hexane (Poor solubility).

  • Vapor Diffusion Method (Recommended):

    • Dissolve 20 mg of IEPE in 1.0 mL of Methanol in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of Diethyl ether.

    • Seal the outer jar. As ether vapor diffuses into the methanol, the solubility decreases slowly, promoting nucleation.

  • Slow Evaporation (Alternative):

    • Dissolve 20 mg in Acetone/Water (9:1). Cover with Parafilm and poke 3-4 small holes. Allow to stand at 4°C.

Phase 2: Data Collection & Refinement

Standard: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) at 100 K.

  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil to prevent oxidation and ice formation.

  • Collection: Collect a full sphere of data. For monoclinic systems (common for imidazole derivatives [1, 2]), ensure redundancy > 4.0 to handle weak high-angle reflections.

  • Refinement Strategy (SHELXL):

    • Disorder Handling: The ethoxy linker (-O-CH2-CH2-) is prone to thermal motion. If ellipsoids are elongated, apply a split-site model (PART 1 / PART 2) with occupancy refinement.

    • Hydrogen Atoms: Locate the hydroxyl H-atom from the difference Fourier map to confirm the H-bond directionality (O-H···N vs O-H···O). Constrain other H-atoms using a riding model.

Part 3: Visualization of Structural Logic

Diagram 1: Structural Confirmation Workflow

This diagram illustrates the decision logic for confirming the IEPE structure, highlighting the self-validating loop of the refinement process.

StructureConfirmation Start Crude IEPE Synthesis Solubility Solubility Screen (Polar vs Non-polar) Start->Solubility Growth Vapor Diffusion (MeOH / Et2O) Solubility->Growth Select Solvent System XRD SCXRD Data Collection (100 K) Growth->XRD Single Crystal > 0.1mm Solve Structure Solution (Direct Methods/Dual Space) XRD->Solve Refine Refinement (SHELXL) Check R1 < 5% Solve->Refine Check Validation (CheckCIF / Hirshfeld) Refine->Check Check->Refine Disorder/Twinning Detected Final Confirmed Structure & Packing Network Check->Final No Alerts

Caption: Step-by-step workflow for transforming crude IEPE into a validated crystallographic model.

Diagram 2: Expected Intermolecular Interactions

Based on analogous imidazole-ethanol structures [1, 2], the crystal packing is driven by specific donor-acceptor motifs.

Interactions MolA Molecule A (Donor) OH Hydroxyl Group (-OH) MolA->OH Pi Phenyl Ring (Pi System) MolA->Pi MolB Molecule B (Acceptor) ImN Imidazole N3 (Lone Pair) MolB->ImN MolC Molecule C (Stacking) MolC->Pi OH->ImN Strong H-Bond (1.8 - 2.0 Å) Pi->Pi T-shaped or Parallel Stacking

Caption: Predicted supramolecular assembly showing the primary O-H···N hydrogen bond driving crystal lattice formation.

Part 4: Technical Validation & Causality

The "Flexible Linker" Problem

The ethoxy chain (-O-CH2-CH2-) in IEPE introduces significant conformational freedom. In many crystal structures of similar imidazole ethers, this chain adopts a gauche conformation to maximize packing efficiency, often resulting in a "folded" molecular geometry rather than a linear one [3].

  • Causality: The folding is driven by C-H···π interactions between the ethyl hydrogens and the phenyl ring.

  • Validation: If SCXRD shows high thermal parameters (Ueq) for the ethyl carbons, it indicates dynamic disorder. This validates the flexibility observed in solution but "freezes" the dominant low-energy conformer for analysis.

Self-Validating the H-Bond Network

The presence of the imidazole ring (pKa ~ 7) and the aliphatic alcohol (pKa ~ 16) creates a specific donor-acceptor hierarchy.

  • Expectation: The alcohol -OH will almost exclusively donate to the unprotonated imidazole nitrogen (N3).

  • Check: If the refined structure shows the -OH pointing away from the imidazole N without an alternative acceptor (like a solvent molecule), the solution is likely incorrect or represents a high-energy polymorph. The N···O distance should be approximately 2.7–2.9 Å [1].

References

  • Mohamed, S. K., Akkurt, M., Marzouk, A. A., Abbasov, V. M., & Gurbanov, A. V. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E: Structure Reports Online, 69(3), o474–o475. Link

  • Betz, R., & Gerber, T. (2011). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E, 67(5), o1188. Link

  • Al-Khazraji, A. S. H., et al. (2023).[1] (4Z,4′Z)-2,2′-(Ethane-1,2-diylbis(sulfanediyl))bis(1-phenyl)-4-(pyridin-2-ylmethylene)-1H-imidazol-5(4H)-one)dicopper(II) Tetrabromide. Molecules, 28(9), 3892. Link

  • BenchChem Technical Support.[2][3] (2025).[2][3][4][5][6] A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. BenchChem Application Notes. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

[1][2]

Executive Summary: Immediate Action Directive

2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol is a functionalized organic base containing an imidazole heterocycle and a phenolic ether linkage.[1][2] Due to the biological activity associated with imidazole-containing pharmacophores (often antifungal or enzyme inhibitory), this compound must be treated as a Hazardous Organic Substance .[1][2]

Core Disposal Rule: DO NOT dispose of down the drain. This compound requires High-Temperature Incineration via a licensed chemical waste contractor.[1][2] Segregate as "Organic Waste - Basic/Nitrogenous." [1][2]

Chemical Profile & Structural Hazard Analysis[1][2]

To ensure safe handling, we must understand the molecule's functional reactivity.[1][2] As a specific Safety Data Sheet (SDS) may not be commercially standardized for this exact intermediate, we apply Structure-Activity Relationship (SAR) protocols based on its three core moieties:

  • Imidazole Ring (Basic Nitrogen): Imparts alkalinity and potential corrosivity/irritation to eyes and mucous membranes.[2]

  • Phenoxy-Ethyl Linker: Increases lipophilicity, facilitating skin absorption.[1][2]

  • Ethanol Side Chain: Increases water solubility compared to pure hydrocarbons, raising the risk of aquatic mobility if released.[1][2]

Table 1: Physicochemical & Hazard Profile (SAR-Derived)
FeatureSpecificationOperational Implication
Chemical Class N-Substituted Imidazole / Phenyl EtherSegregate from strong acids and oxidizers.[1][2]
Predicted State Solid (Crystalline Powder)Dust explosion hazard if micronized.[2]
Acidity/Basicity Weak Base (pKb ~ 7.0 for imidazole N)Incompatible with acid chlorides, anhydrides.[2]
Toxicity Profile Irritant (Skin/Eye) ; Potential Aquatic ToxinZero-discharge policy for water systems.[1][2]
Combustibility Combustible OrganicSuitable for standard chemical incineration.[1][2]

Pre-Disposal Segregation & Treatment[1][2]

Effective disposal begins at the bench.[2] Improper segregation is the leading cause of waste stream accidents.[2]

A. Chemical Deactivation (Not Recommended)[2]
  • Why: Chemical deactivation (e.g., oxidation with bleach) is not recommended for this compound in a laboratory setting.[2] The imidazole ring is stable, and partial oxidation can generate toxic chlorinated byproducts.[1][2]

  • Protocol: Dispose of the substance as-is (neat or in solution).

B. Waste Stream Segregation

You must segregate this compound into Stream B (Basic Organic Waste) .[2]

  • Compatible Solvents for dissolution (if rinsing glassware): Methanol, Ethanol, DMSO, Dichloromethane.[2]

  • INCOMPATIBILITIES (Do Not Mix):

    • Strong Acids (Sulfuric, Nitric): Exothermic protonation/neutralization.[2]

    • Peroxides/Oxidizers: Potential for violent oxidation of the imidazole nitrogen.[1][2]

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for non-listed hazardous organic waste.[2]

Step 1: Collection & Containment[1][2][3]
  • Solid Waste: Collect pure solid in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Liquid Waste (Mother Liquors): Collect in a safety-coated glass bottle or HDPE carboy.

  • Labeling: Apply a hazardous waste label immediately.[1][2]

    • Constituents: "this compound" (90%) + Solvent name.[1][2]

    • Hazard Checkbox: "Irritant", "Toxic".[1][2]

Step 2: Waste Stream Classification

Assign the internal waste code.[1][2] If your facility uses color codes:

  • Color: Blue (Health Hazard) or White (Corrosive/Base), depending on site protocol.[2]

  • EPA Code (USA): Not explicitly P- or U-listed.[1] Classify as D001 (Ignitable) if in flammable solvent, or generally as "Non-RCRA Regulated Hazardous Waste" (unless characteristic toxicity is proven).[2] Best Practice: Treat as hazardous regardless of RCRA exemption.[1][2]

Step 3: Final Disposal Method

Transfer the sealed container to your EHS waste management team for High-Temperature Incineration .[1][2]

  • Incineration Requirement: >850°C with residence time >2 seconds to ensure complete destruction of the nitrogen heterocycle and prevent NOx emissions.[1][2]

Operational Diagrams

Figure 1: Disposal Decision Matrix

This logic flow ensures the compound is routed to the correct waste stream, preventing dangerous cross-contamination.[1][2]

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidBinSolid Waste Bin(Double Bagged)Solid->SolidBinPlace in HDPE JarSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckStreamAStream A: Halogenated Organics(Incineration)SolventCheck->StreamAYesStreamBStream B: Non-Halogenated Organics(Fuel Blending/Incineration)SolventCheck->StreamBNo (e.g., MeOH, DMSO)SolidBin->StreamAFinal Disposal

Figure 1: Decision tree for segregating imidazole-derivative waste based on physical state and solvent carrier.[1][2]

Emergency Procedures: Spill Response

In the event of a benchtop spill, follow the S.W.I.M. protocol (Stop, Warn, Isolate, Minimize).

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[2]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust generation, then wipe up.[1][2]

    • Liquid: Use a Universal Absorbent (vermiculite or clay-based).[1][2] Do not use sawdust if the solvent is an oxidizer.[1][2]

  • Decontamination: Clean the surface with a mild detergent followed by water.[1][2] Collect all cleanup materials into the solid waste bin.

References

  • PubChem. Compound Summary: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Structural Analog Safety Data).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • ECHA (European Chemicals Agency). Registration Dossier: Imidazole.[2] Available at: [Link][1][2]

A Comprehensive Safety and Handling Guide for 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Engineering Controls: The First Line of Defense

The core structure of this molecule contains an imidazole ring, a feature associated with specific hazards. Imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage.[1] It may also be harmful if swallowed and can cause respiratory irritation.[1][2] Given these potential risks, a proactive approach to exposure control is essential.

Before any personal protective equipment is selected, primary engineering controls must be implemented to minimize risk at the source.

  • Ventilation: All handling of 2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol, especially when in solid (dust) or solution (aerosol/vapor) form, must be conducted within a properly functioning and certified chemical fume hood.[1][3][4] This is the most critical engineering control for preventing respiratory exposure.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the handling area.[1] Ensure this equipment is tested regularly and personnel are trained on its use.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is required to prevent dermal, ocular, and respiratory exposure. The following protocol outlines the minimum required PPE.

Eye and Face Protection

Direct contact with imidazole derivatives can cause severe and potentially irreversible eye damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is handled.[4]

  • Enhanced Protection: For procedures with a higher risk of splashes, such as transferring solutions or working under pressure, chemical splash goggles should be worn. For significant splash risks, the use of a full-face shield over safety glasses or goggles is strongly recommended to protect the entire face.[3]

Hand Protection

The skin is a primary route of exposure, and imidazole derivatives can cause severe skin burns.[1]

  • Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a common standard for handling many laboratory chemicals and are a suitable starting point.[1][4] However, it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times with related solvents or chemicals being used in the procedure. For prolonged work or when handling concentrated solutions, heavier-duty gloves like butyl rubber may be more appropriate.[3]

  • Glove Practice: Always inspect gloves for pinholes or tears before use.[4] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[4] Dispose of contaminated gloves as hazardous waste immediately after use and wash hands thoroughly.[4]

Skin and Body Protection

To prevent contact with personal clothing and skin, appropriate body protection is essential.

  • Lab Coat: A fully-buttoned, long-sleeved laboratory coat must be worn at all times.[1]

  • Chemical Apron: For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[3]

  • Clothing: Wear long pants and closed-toe shoes. Shorts, skirts, and open-toed shoes are not permitted in the laboratory.

Respiratory Protection

While engineering controls are the primary method for respiratory protection, supplemental respiratory protection may be necessary in specific situations.

  • Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.[4]

  • High-Risk Scenarios: In cases of insufficient ventilation, spill cleanup, or when there is a potential for significant aerosol or dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator is necessary.[2][3] The specific type of respirator and cartridge should be determined by your institution's EHS department based on a formal risk assessment.

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Assemble all necessary equipment, including a designated and labeled waste container, before bringing the chemical into the work area.

  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Dispensing: Carefully weigh or measure the required amount within the chemical fume hood, taking care to minimize dust or splash generation.[3]

  • Procedure: Keep all containers sealed when not in use. Avoid direct contact and inhalation.[2][3]

  • Post-Handling: After the procedure is complete, decontaminate any surfaces and equipment.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by goggles/face shield and lab coat. Wash hands immediately and thoroughly.

Spill Management

In the event of a spill, immediate action is critical.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.[3]

  • Assess: If the spill is large or involves a highly concentrated solution, contact your institution's EHS department immediately.

  • Cleanup (for minor spills): If you are trained and it is safe to do so, don appropriate PPE (including respiratory protection if necessary) and contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1][3]

  • Collect and Dispose: Scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[1] Do not dispose of it in the regular trash.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical residues and contaminated materials (e.g., gloves, pipette tips, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[1][4] The label should include the full chemical name and associated hazards.

  • Segregation: Store the waste container away from incompatible materials such as strong acids, acid chlorides, and strong oxidizing agents.[1][4]

  • Disposal Route: Arrange for waste pickup and disposal through your institution's licensed hazardous waste management program.[3] Never pour this chemical or its solutions down the drain.[3] Empty containers may retain residue and must also be disposed of as hazardous waste.[3]

Data and Workflow Visualization

Table 1: Recommended PPE for Different Laboratory Scenarios
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety glasses with side shieldsNitrile glovesLab coatRequired only if outside a fume hood or if dust is generated
Preparing Dilute Solution Chemical splash gogglesNitrile glovesLab coatNot required inside a fume hood
Running Reaction at RT Chemical splash gogglesNitrile glovesLab coatNot required inside a fume hood
Large-Scale Synthesis (>10g) Goggles and face shieldChemical-resistant gloves (e.g., Butyl rubber)Lab coat and chemical-resistant apronNot required inside a fume hood
Spill Cleanup Goggles and face shieldChemical-resistant glovesLab coat and chemical-resistant apronNIOSH-approved respirator may be required
Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling Chemical Task What is the task? (Weighing, Solution Prep, Reaction) Start->Task Scale What is the scale? (<1g, 1-10g, >10g) Task->Scale Assess Task Type EnhancedEye Upgrade to Goggles or Face Shield Task->EnhancedEye High Splash Risk (e.g., large volume transfer) Ventilation Is work in a Fume Hood? Scale->Ventilation Assess Quantity EnhancedGloves Use Heavy-Duty Chemical Gloves Scale->EnhancedGloves Large Scale (>10g) or Prolonged Contact BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Ventilation->BasePPE Yes Respirator Add NIOSH-Approved Respirator Ventilation->Respirator No Proceed Proceed with Task BasePPE->Proceed EnhancedEye->Proceed EnhancedGloves->Proceed Respirator->BasePPE

Caption: Workflow for selecting appropriate PPE based on task-specific risk factors.

References

  • Benchchem. Navigating the Safe Handling of 2-(4,5-Dihydroimidazol-1-yl)ethanol: A Guide to Personal Protective Equipment and Disposal. Benchchem.
  • University of Colorado.
  • Borrell USA.
  • University of Washington. Imidazole - Laboratory Specific Chemical Safety SOP. University of Washington Environmental Health & Safety.
  • ChemSupply Australia. Safety Data Sheet IMIDAZOLE. ChemSupply Australia.
  • G-Biosciences. Safety Data Sheet Imidazole [2M] pH7.5. G-Biosciences.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.